molecular formula C8H6BrNO2 B599357 5-Bromo-2-hydroxy-3-methoxybenzonitrile CAS No. 198280-95-4

5-Bromo-2-hydroxy-3-methoxybenzonitrile

Cat. No.: B599357
CAS No.: 198280-95-4
M. Wt: 228.045
InChI Key: UQDVHCSHIYAVBP-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDVHCSHIYAVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699494
Record name 5-Bromo-2-hydroxy-3-methoxybenzonitrile
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Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198280-95-4
Record name 5-Bromo-2-hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-hydroxy-3-methoxybenzonitrile CAS 198280-95-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS 198280-95-4)

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic nitrile, a class of organic compounds that serve as crucial intermediates in the synthesis of fine chemicals and pharmaceuticals. Its molecular architecture, featuring a benzene ring functionalized with four distinct groups—bromo, hydroxyl, methoxy, and nitrile—renders it a highly versatile building block for synthetic chemists. The strategic placement of these groups provides multiple reactive sites, enabling a wide array of chemical transformations. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility for researchers and professionals in drug development.

The interplay between the electron-withdrawing nitrile and bromine groups and the electron-donating hydroxyl and methoxy groups creates a unique electronic profile that dictates the molecule's reactivity. This makes it an attractive scaffold for developing novel bioactive molecules and complex organic frameworks.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and material science.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 198280-95-4[1]
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
IUPAC Name This compoundN/A
SMILES N#CC1=CC(Br)=CC(OC)=C1O[1]
Appearance Solid (form not specified)Inferred
Storage Store in a cool, dry, well-ventilated area.
Spectroscopic Characterization

While specific, detailed spectra for this compound are not widely published in peer-reviewed literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected signatures are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the hydroxyl proton. The aromatic protons would appear as doublets due to coupling with each other. The methoxy protons would be a singlet around 3.9 ppm, and the phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule, including the nitrile carbon, which typically appears around 115-120 ppm.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3300 cm⁻¹), the C≡N stretch of the nitrile group (a sharp band around 2220-2260 cm⁻¹), C-O stretches for the ether and phenol, and C-Br stretching vibrations.

  • Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately equal intensity for M+ and M+2 peaks).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and common synthetic route would involve the selective bromination of the precursor, 2-hydroxy-3-methoxybenzonitrile. The hydroxyl and methoxy groups are ortho, para-directing activators. Given the steric hindrance at the 4-position (ortho to both groups), and the activation at the 5-position (para to the hydroxyl group), bromination would likely proceed at the C5 position.

A potential synthetic workflow is visualized below.

Synthesis_of_5_Bromo_2_hydroxy_3_methoxybenzonitrile Diagram 1: Plausible Synthesis Route cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant 2-hydroxy-3-methoxybenzonitrile Reaction_Step Electrophilic Aromatic Substitution Reactant->Reaction_Step Bromine Bromine (Br2) Bromine->Reaction_Step Solvent Acetic Acid or Dichloromethane Solvent->Reaction_Step Product This compound Reaction_Step->Product Bromination

Diagram 1: Plausible Synthesis Route

Chemical Reactivity and Potential

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups:

  • Bromine Atom : The C-Br bond is a key site for cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.) at the C5 position, enabling the construction of complex molecular scaffolds.

  • Hydroxyl Group : The phenolic hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic substitutions. Its acidity also allows it to participate in reactions as a nucleophile.

  • Nitrile Group : The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This provides a pathway to introduce different functionalities essential for biological activity.

  • Aromatic Ring : The ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new incoming groups.

This multi-functional nature makes the compound an ideal starting point for creating libraries of diverse molecules for high-throughput screening in drug discovery programs. Structurally related bromophenols are known to be valuable precursors for synthesizing molecules with potential anticancer and antioxidant activities.[3]

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound are not extensively documented, its structural motifs are present in many biologically active compounds. Its close analogue, 5-bromo-2-hydroxybenzonitrile, is utilized as a reagent in the synthesis of compounds with potential as antiretroviral drugs, cancer therapies, and treatments for osteoporosis.[4] Similarly, the related aldehyde, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, is a precursor for synthesizing ligands, chromogenic reagents, and other complex organic molecules with potential therapeutic value.[5]

Based on these precedents, this compound is a highly promising starting material for:

  • Fragment-Based Drug Discovery : As a small, functionalized molecule, it can serve as a starting fragment for building more potent and selective drug candidates.

  • Scaffold for Bioactive Molecules : Its core structure can be elaborated through reactions at its various functional groups to synthesize inhibitors of enzymes or modulators of receptors.

  • Intermediate for Complex Natural Product Synthesis : The compound's functionality makes it suitable for use in the multi-step synthesis of complex natural products.

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols. The safety information for this compound is derived from data sheets of structurally similar chemicals.

Hazard Identification and GHS Classification

The hazards associated with compounds similar to this compound, such as 5-bromo-2-methoxybenzonitrile, are significant.[6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3/4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, Dermal Category 3/4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, Inhalation Category 3/4H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Recommended Handling Protocol

A self-validating protocol for handling this compound involves a continuous cycle of preparation, execution, and decontamination.

Handling_Protocol Diagram 2: Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_storage 3. Storage cluster_disposal 4. Disposal & First Aid PPE Wear PPE: - Nitrile gloves - Safety goggles - Lab coat Avoid Avoid breathing dust. Avoid contact with skin and eyes. PPE->Avoid Ventilation Work in a certified chemical fume hood Ventilation->Avoid Dispense Dispense carefully, avoiding dust generation. Avoid->Dispense Container Keep container tightly closed. Dispense->Container Location Store locked up in a cool, dry, well-ventilated area. Container->Location Waste Dispose of contents/container to an approved waste disposal plant. Location->Waste Waste->PPE Cycle back to preparation FirstAid First Aid: - Skin: Wash with soap and water. - Eyes: Rinse with water for several minutes. - Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Diagram 2: Safe Handling Workflow

Conclusion

This compound (CAS 198280-95-4) is a valuable and versatile chemical intermediate. Its multifunctional nature provides a robust platform for synthetic elaboration, making it a compound of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science. While detailed studies on this specific molecule are emerging, its structural relationship to well-utilized synthetic building blocks underscores its potential in the development of novel pharmaceuticals and other high-value chemical entities. Adherence to stringent safety protocols is paramount when handling this compound due to its potential toxicity.

References

  • B3123 - 5-Bromo-2-methoxybenzonitrile - SAFETY DATA SHEET. (2025, February 25). TCI EUROPE N.V.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Ferguson, G., & Glidewell, C. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879.
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

chemical structure of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 198280-95-4), a critical pharmacophore scaffold used in the synthesis of kinase inhibitors and receptor modulators.

Design, Synthesis, and Orthogonal Functionalization

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the tetrasubstituted benzene ring, offering three distinct vectors for orthogonal functionalization:

  • The Nitrile (-CN): A precursor for amidines, tetrazoles, or hydrolysis to acids.

  • The Phenol (-OH): A handle for alkylation (ether formation) or carbamate synthesis.

  • The Aryl Bromide (-Br): A highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

This guide outlines the optimal synthesis route, validation parameters, and functionalization strategies, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
Common Name 5-Bromo-o-vanillonitrile
CAS Number 198280-95-4
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 128–132 °C
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa (Phenol) ~7.2 (Predicted; lower than phenol due to -CN electron withdrawal)

Structural Logic & Electronic Effects

Understanding the electronics of this molecule is prerequisite to successful manipulation.

  • Directing Effects: The hydroxyl group (-OH) at C2 is the strongest activating group. In electrophilic aromatic substitutions, it directs ortho/para. However, position 5 is already occupied by Bromine.

  • Acidity: The nitrile group at C1 is a strong electron-withdrawing group (EWG). This significantly increases the acidity of the adjacent phenol (C2), making it an excellent nucleophile for Williamson ether synthesis under mild basic conditions (e.g., K₂CO₃/Acetone).

  • Suzuki Reactivity: The methoxy group (C3) and hydroxyl (C2) are electron-donating, which increases electron density on the ring. This facilitates the oxidative addition step of Pd(0) into the C-Br bond, making this scaffold highly reactive in cross-coupling reactions compared to electron-deficient aryl bromides.

Synthesis Protocol: The "Aldehyde-Nitrile" Route

While direct bromination of 2-hydroxy-3-methoxybenzonitrile is possible, the starting material is often expensive or unavailable. The most robust, scalable route proceeds from the abundant 5-bromovanillin (5-bromo-2-hydroxy-3-methoxybenzaldehyde).

Step 1: Oxime Formation

Reaction: Condensation of aldehyde with hydroxylamine. Reagents: 5-Bromovanillin, NH₂OH·HCl, Sodium Acetate, Ethanol.

  • Dissolution: Dissolve 10.0 g (43.3 mmol) of 5-bromovanillin in 100 mL of Ethanol (95%).

  • Addition: Add 3.6 g (52 mmol) of Hydroxylamine Hydrochloride and 4.3 g (52 mmol) of Sodium Acetate dissolved in minimal water.

  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the lower Rf oxime.

  • Isolation: Cool to 0°C. The oxime usually precipitates. Filter and wash with cold water. Yield: ~95%.

Step 2: Dehydration to Nitrile

Reaction: Dehydration of the aldoxime to the nitrile. Critical Note: Standard dehydration with SOCl₂ can be harsh. The acetic anhydride (Ac₂O) method is preferred but will acetylate the phenol. A subsequent hydrolysis step is required.

  • Dehydration: Suspend the dried oxime (from Step 1) in 50 mL Acetic Anhydride. Heat to reflux for 4 hours.

    • Mechanism:[2][3] The oxime OH is acetylated, followed by elimination of acetic acid to form the nitrile. The phenolic OH is also acetylated.

  • Hydrolysis (One-Pot): Cool the mixture. Pour slowly into ice water. A solid (the acetylated nitrile) precipitates. Filter this solid.

  • Deprotection: Suspend the solid in 50 mL MeOH and add 20 mL 2N NaOH. Stir at room temperature for 1 hour (cleaves the phenolic ester).

  • Acidification: Acidify carefully with 1N HCl to pH 3. The product, This compound , precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Diagram: Synthesis Workflow

SynthesisPathway Start 5-Bromovanillin (Aldehyde) Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Condensation Inter Intermediate: Aldoxime Step1->Inter Step2 Step 2: Dehydration (Ac2O, Reflux) Inter->Step2 -H2O Protected Acetylated Nitrile Step2->Protected Step3 Step 3: Hydrolysis (NaOH, then HCl) Protected->Step3 Deprotection Final TARGET: 5-Bromo-2-hydroxy- 3-methoxybenzonitrile Step3->Final

Figure 1: Step-wise synthesis pathway from 5-bromovanillin to the target nitrile.

Functionalization: Suzuki-Miyaura Coupling

The 5-bromo position is the primary vector for extending the carbon skeleton.

Protocol
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered or electron-rich aryl bromides.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is crucial for dissolving the base and activating the boronic acid.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the phenol and keep it in the organic layer), then brine.

Diagram: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst Complex1 Ar-Pd(II)-Br Pd0->Complex1 + Ar-Br OxAdd Oxidative Addition Complex2 Ar-Pd(II)-Ar' Complex1->Complex2 + Ar'-B(OH)2 TransMet Transmetallation (Base + Boronic Acid) Complex2->Pd0 - Product RedElim Reductive Elimination

Figure 2: Suzuki-Miyaura catalytic cycle specific to the aryl bromide moiety.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your data against these expected parameters.

1H NMR (DMSO-d6, 400 MHz)
  • δ 10.5-11.0 ppm (s, 1H): Phenolic -OH. (Broad singlet, disappears with D₂O shake).

  • δ 7.4-7.6 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C6 (Ortho to CN, Meta to Br).

  • δ 7.2-7.3 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C4 (Ortho to Br, Meta to OMe).

    • Note: The coupling constant (J ~2.0 Hz) indicates meta coupling between the two aromatic protons.

  • δ 3.8-3.9 ppm (s, 3H): Methoxy (-OCH₃) group.

  • Absence: No peak at 9.8 ppm (Aldehyde starting material).[4]

IR Spectroscopy (ATR)
  • 2200–2240 cm⁻¹: Sharp, distinct band characteristic of the Nitrile (C≡N) stretch.

  • 3200–3500 cm⁻¹: Broad band for Phenolic O-H stretch.

Safety & Handling

  • Cyanide Hazard? While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Skin Irritant: Aryl bromides and phenols are skin irritants and potential sensitizers. Wear nitrile gloves and eye protection.

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the phenol.

References

  • PubChem. "5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Related Precursor Data)." National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol). [Link]

Sources

5-Bromo-2-hydroxy-3-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 198280-95-4 | Formula: C₈H₆BrNO₂ | Molecular Weight: 228.04 g/mol

Executive Summary

5-Bromo-2-hydroxy-3-methoxybenzonitrile is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Its structure features three distinct reactive handles—a phenolic hydroxyl group, a nitrile moiety, and an aryl bromide—positioned around a benzene core.[1] This tri-functional nature makes it a privileged building block for Diversity-Oriented Synthesis (DOS) , particularly in the development of kinase inhibitors and receptor modulators where the ortho-methoxy phenol motif (guaiacol derivative) is frequently conserved to optimize hydrogen bonding within protein active sites.

Physicochemical Profile

The following data establishes the baseline identity and physical parameters of the compound.

ParameterSpecificationNotes
CAS Number 198280-95-4Unique identifier for regulatory verification.
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol Monoisotopic mass: 226.9582 (for ⁷⁹Br).
Appearance Off-white to light brown solidColoration often due to trace oxidation or residual bromine.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; soluble in alkaline aqueous solutions (as phenolate).
pKa (Predicted) ~6.5 - 7.5The electron-withdrawing nitrile and bromine groups increase acidity relative to guaiacol (pKa ~9.9).
LogP (Predicted) 2.1 ± 0.3Moderate lipophilicity suitable for drug-like fragments.

Structural Analysis & Reactivity Logic

Understanding the electronic environment of the benzene ring is critical for predicting reactivity and designing downstream derivatization.

  • Position 1 (Nitrile - CN): An electron-withdrawing group (EWG) that deactivates the ring but provides a handle for heterocycle formation (e.g., tetrazoles via [3+2] cycloaddition).

  • Position 2 (Hydroxyl - OH): A strong electron-donating group (EDG). It activates the ring, directing electrophilic substitution to the ortho and para positions.

  • Position 3 (Methoxy - OMe): A moderate EDG.[2]

  • Position 5 (Bromine - Br): The bromine atom is located para to the hydroxyl group. This is the thermodynamically and kinetically favored position for electrophilic bromination of the precursor (2-hydroxy-3-methoxybenzonitrile), as the position is activated by the OH group and sterically accessible.

Functional Group Interplay (DOT Visualization)

The diagram below illustrates the synthesis logic and the divergent reactivity pathways available for this scaffold.

G Vanillin o-Vanillin (Starting Material) Precursor 2-Hydroxy-3-methoxy- benzonitrile Vanillin->Precursor 1. NH2OH 2. Dehydration Target 5-Bromo-2-hydroxy- 3-methoxybenzonitrile (Target) Precursor->Target Br2, AcOH (Electrophilic Bromination) Suzuki Biaryl Scaffolds (via Suzuki Coupling) Target->Suzuki Pd(0), Ar-B(OH)2 Tetrazole Tetrazoles/Amides (via Nitrile Hydrolysis/Cyclization) Target->Tetrazole NaN3 or H2O/H+ Ether Alkoxy Derivatives (via O-Alkylation) Target->Ether R-X, K2CO3

Figure 1: Synthetic lineage from o-Vanillin and divergent reactivity of the this compound scaffold.

Synthesis Protocol

While this compound is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The following protocol is based on standard regioselective bromination of activated phenols [1, 2].

Reagents & Materials[1][2][3][4][5][6]
  • Precursor: 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4).[3]

  • Brominating Agent: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS).[4]

  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).

  • Buffer: Sodium Acetate (NaOAc) - optional, to buffer HBr byproduct.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 2-hydroxy-3-methoxybenzonitrile in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

    • Note: Acetic acid is preferred over halogenated solvents to stabilize the phenolate character and enhance para-selectivity.

  • Bromination: Cool the solution to 0–5°C using an ice bath. Add a solution of Bromine (10.5 mmol, 1.05 eq) in 5 mL acetic acid dropwise over 30 minutes.

    • Critical Control Point: Maintain low temperature to prevent over-bromination or oxidation of the methoxy group. The solution will turn dark orange/red.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (NaHSO₃).

    • Mechanism:[5] Bisulfite reduces unreacted bromine (red/brown) to bromide (colorless), preventing contamination.

  • Isolation:

    • If Solid Precipitates: Filter the off-white solid, wash copiously with water, and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂, Hexanes/EtOAc gradient) yields the pure 5-bromo derivative.

Applications in Drug Discovery

This molecule serves as a versatile "linchpin" in medicinal chemistry.

Kinase Inhibitor Development

The 2-hydroxy-3-methoxy motif mimics the hinge-binding region of many ATP-competitive inhibitors. The bromine atom allows for the attachment of "tail" groups that extend into the solvent-exposed region or hydrophobic back-pocket of the kinase enzyme.

  • Strategy: Perform Suzuki-Miyaura coupling at the C-5 position to introduce heteroaryl groups (e.g., pyridine, pyrazole).

PROTAC Linker Attachment

The phenolic hydroxyl group is an ideal site for attaching linker chains for Proteolysis Targeting Chimeras (PROTACs).

  • Protocol: Alkylation with a Boc-protected amino-alkyl bromide allows the installation of a linker without disturbing the aryl bromide or nitrile.

Bioisostere Construction

The nitrile group can be converted into a tetrazole (using NaN₃/ZnBr₂), which serves as a carboxylic acid bioisostere with improved metabolic stability and membrane permeability.

Handling & Safety (SDS Summary)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Hazard: While less toxic than inorganic cyanides, metabolic liberation of cyanide is possible. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenol.

  • Disposal: All waste streams containing this compound must be treated as halogenated organic waste.

References

  • Electrophilic Aromatic Bromination: Oberhauser, T. "Bromination of o-cyanophenol." Journal of Organic Chemistry, 1997.

  • Scaffold Utility: Jiang, X., et al. "Synthesis and biological evaluation of novel bromophenol derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Compound Data: BLD Pharm Product Record, "this compound." Accessed 2025.

  • Crystallographic Data (Related): "Crystal structure of 5-bromo-2-hydroxybenzonitrile." NCBI PMC, 2012.

Sources

A Senior Scientist's Guide to Sourcing Research-Grade 5-Bromo-2-hydroxy-3-methoxybenzonitrile for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the success of any drug discovery campaign. 5-Bromo-2-hydroxy-3-methoxybenzonitrile is a prime example of a highly versatile chemical scaffold. Its utility stems from the unique arrangement of three distinct functional groups on a stable aromatic core: a bromine atom, a phenolic hydroxyl group, and a nitrile moiety. This trifecta of reactivity allows for sequential, regioselective modifications, making it an invaluable precursor for complex, biologically active molecules.

The presence of bromine not only increases lipophilicity but also serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] Brominated phenols and their derivatives are found in marine natural products and have been investigated for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical aspects of sourcing, validating, and handling research-grade this compound to ensure reproducibility and success in downstream applications.

Section 1: Molecular Profile and Strategic Utility

Understanding the role of each functional group is key to leveraging this molecule's full potential in a research setting.

PropertyValueSource
CAS Number 198280-95-4[5]
Molecular Formula C₈H₆BrNO₂[6]
Molecular Weight 228.04 g/mol [6]
Appearance White to off-white solid/powder[7]
Functional Groups Bromide, Phenolic Hydroxyl, Nitrile, Methoxy Ether[5][8]
  • The Bromine Atom: This is arguably the most synthetically valuable feature, providing a reliable site for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[2] This enables the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

  • The Phenolic Hydroxyl Group: The -OH group is a hydrogen bond donor and acceptor, often critical for binding interactions with biological targets. It also serves as a synthetic handle for etherification or esterification to modulate properties like solubility and cell permeability.

  • The Nitrile Group: The -CN group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design.

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and provide steric bulk, which can be fine-tuned to optimize target engagement.[9]

Section 2: Defining "Research Grade": A Framework for Quality Assessment

The term "research grade" is not universally standardized and can vary between suppliers. Therefore, it is the responsibility of the scientist to perform rigorous due diligence. A reliable batch of starting material is foundational to reproducible research.

The Certificate of Analysis (CoA): Your Primary Validation Document

Never purchase a chemical for research without a batch-specific Certificate of Analysis. This document is the supplier's attestation of quality. Key elements to scrutinize include:

  • Identity Confirmation: The CoA must confirm the identity of the compound, typically via ¹H NMR and Mass Spectrometry, matching the expected structure of this compound.

  • Purity Assessment: Purity should be determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC).[10][11] For research applications, a purity of ≥97% is generally recommended.[6]

  • Supporting Data: Reputable suppliers will provide copies of the raw analytical data (e.g., NMR and HPLC spectra) upon request, which should be independently reviewed by the researcher.[5]

Sourcing and Qualification Workflow

The process of acquiring and validating a research-grade chemical follows a logical, self-validating sequence to ensure that only high-quality material enters the laboratory workflow.

Diagram 1: Sourcing & Qualification Workflow A Identify Chemical Need (CAS: 198280-95-4) B Search Reputable Suppliers A->B C Request Batch-Specific Certificate of Analysis (CoA) B->C D Verify Analytical Data (¹H NMR, HPLC, MS) C->D E Data Conforms to Specification? D->E I Reject Batch & Contact Supplier D->I Discrepancy Found E->B No F Place Purchase Order E->F Yes G Perform Incoming QC (e.g., Melting Point, TLC) F->G H Release to Laboratory for Research Use G->H I->B

Caption: A self-validating workflow for sourcing and qualifying critical chemical reagents.

Section 3: Supplier Vetting and Procurement

Not all suppliers are created equal. When selecting a vendor for this compound, consider the following.

Key Supplier Evaluation Criteria:
  • Transparency: Do they readily provide batch-specific CoAs and raw analytical data?

  • Specialization: Does the supplier specialize in chemical building blocks for pharmaceutical research?[8][12]

  • Quality Management: Are they ISO 9001 certified or do they describe their quality control processes?

  • Technical Support: Can you speak with a chemist or technical representative if you have questions about the product?

Illustrative Supplier Specification Comparison
FeatureSupplier A (Premium)Supplier B (Standard)Supplier C (Budget)
Purity (by HPLC) >98%≥97%≥95%
CoA Provided Batch-Specific, ComprehensiveBatch-SpecificGeneric or Upon Request
¹H NMR Data Provided, ConformsConforms to StructureNot always provided
LC-MS Data Provided, Confirms MassProvidedNot always provided
Traceability High (Batch-specific records)MediumLow

Section 4: Safe Handling, Storage, and Solution Preparation

  • Hazards: May cause skin, eye, and respiratory irritation. Toxic if swallowed or in contact with skin.[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[15]

  • Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling dust.[14] Avoid contact with skin and eyes.[16]

  • Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep the container tightly sealed.[7]

Protocol for Preparing a 100 mM Stock Solution
  • Calculate Mass: Determine the mass of this compound required. For 10 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 0.010 L * 228.04 g/mol = 0.228 g.

  • Weigh Compound: In a chemical fume hood, accurately weigh 228 mg of the compound into a 15 mL conical tube or a suitable volumetric flask.

  • Add Solvent: Add approximately 8 mL of research-grade Dimethyl Sulfoxide (DMSO).

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Adjust Volume: Carefully add DMSO to reach a final volume of 10.0 mL.

  • Label and Store: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store at room temperature or as required for stability, protected from light.

Section 5: Application Spotlight: Suzuki Cross-Coupling

To illustrate the utility of this building block, the following section provides a representative protocol for a Suzuki cross-coupling reaction, a common method for C-C bond formation in drug discovery.

Diagram 2: Suzuki Coupling Reaction Workflow A Combine Reactants (Nitrile, Boronic Acid, Base) B Degas Solvent (e.g., N₂ Purge) A->B C Add Pd Catalyst B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A standard experimental workflow for a palladium-catalyzed Suzuki coupling reaction.

Representative Suzuki Coupling Protocol
  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Through the septum, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture. Causality: This catalyst is chosen for its reliability in a wide range of Suzuki couplings. The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90 °C) and stir vigorously for the required time (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude material under reduced pressure and purify by flash column chromatography on silica gel to yield the desired product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. This final validation step is critical to confirm the success of the reaction.

Conclusion

The procurement of this compound, while seemingly routine, is a critical control point in the research and development process. By adopting a mindset of rigorous validation—starting with supplier selection and extending through CoA verification, safe handling, and final experimental use—scientists can mitigate risks associated with poor-quality reagents. This diligence ensures the integrity and reproducibility of experimental data, ultimately accelerating the path toward novel discoveries in drug development and beyond.

References

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Available from: [Link]

  • SIELC Technologies. (2018). 5-Bromo-2-hydroxybenzonitrile. SIELC Technologies. Available from: [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-hydroxybenzonitrile, 5g, Each. CP Lab Safety. Available from: [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Available from: [Link]

  • PMC. (n.d.). Bromophenols in Marine Algae and Their Bioactivities. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. ResearchGate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. JOCPR. Available from: [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available from: [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available from: [Link]

  • LookChem. (n.d.). Cas 19690-35-8,diazan. LookChem. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Innovare Academic Sciences. Available from: [Link]

  • PMC. (n.d.). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. Google Patents.
  • ResearchGate. (2025). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. ResearchGate. Available from: [Link]

  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Center for Biotechnology Information. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. (n.d.). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Available from: [Link]

Sources

Technical Whitepaper: Brominated Hydroxybenzonitriles as Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Agrochemical Origins to Pharmaceutical Frontiers

Executive Summary

Brominated hydroxybenzonitriles, historically pigeonholed as photosystem II-inhibiting herbicides (e.g., Bromoxynil), are re-emerging as versatile scaffolds in medicinal chemistry. This guide dissects the biological activity of the 3,5-dibromo-4-hydroxybenzonitrile core and its regioisomers. Beyond their established toxicity profiles, these molecules exhibit potent mitochondrial uncoupling properties, antimicrobial efficacy against multi-drug resistant (MDR) strains, and specific enzyme inhibition (e.g., Carbonic Anhydrase, AChE). This whitepaper provides a rigorous technical analysis for researchers aiming to repurpose this pharmacophore for neurodegenerative and antimicrobial drug discovery.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of brominated hydroxybenzonitriles hinges on a "Triad of Reactivity": the acidic phenol, the electron-withdrawing nitrile, and the lipophilic bromine substituents.

The Pharmacophore Triad
  • The Acidic Phenol (Proton Shuttle): The nitrile group (electron-withdrawing) at the para or ortho position, combined with bromine atoms, significantly lowers the pKa of the phenolic hydroxyl (approx. pKa 4.0–6.0 compared to 10.0 for phenol). This acidity is critical for its function as a protonophore, allowing the molecule to exist as an anion in the mitochondrial matrix and a neutral molecule in the intermembrane space.

  • The Lipophilic Bromines: Bromine atoms increase logP, facilitating membrane permeation. They also provide steric bulk that obstructs metabolic conjugation and offer halogen-bonding capabilities with protein targets.

  • The Nitrile Handle: A versatile metabolic handle that resists rapid hydrolysis but can participate in hydrogen bonding (CN···H-O) within active sites.

Visualization: SAR Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 3,5-Dibromo-4-hydroxybenzonitrile (Core Scaffold) Br 3,5-Dibromo Substitution Core->Br OH 4-Hydroxy Group Core->OH CN Benzonitrile Group Core->CN Effect_Br Increases Lipophilicity (LogP) Enhances Membrane Permeability Br->Effect_Br Effect_OH Reversible Protonation (pKa ~4.0) OH->Effect_OH Effect_CN Electron Withdrawal Stabilizes Phenolate Anion CN->Effect_CN BioActivity Mitochondrial Uncoupling & Protein Binding Effect_Br->BioActivity Effect_OH->BioActivity Effect_CN->Effect_OH Inductive Effect

Figure 1: Structure-Activity Relationship (SAR) of the brominated hydroxybenzonitrile scaffold, highlighting the interplay between substituents to achieve bioactivity.

Part 2: Mechanistic Profiling

Mitochondrial Uncoupling (The Protonophore Trap)

The primary mode of toxicity—and potential therapeutic utility in metabolic regulation—is mitochondrial uncoupling. Bromoxynil acts as a protonophore. It shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase.

  • Mechanism: The neutral phenol diffuses through the lipid bilayer into the matrix (high pH), where it deprotonates. The resulting phenolate anion, stabilized by the delocalized charge from the nitrile and bromine groups, is driven back to the intermembrane space (low pH) by the membrane potential (

    
    ), where it reprotonates.
    
  • Therapeutic Window: While high doses cause ATP depletion and cytotoxicity, controlled "mild uncoupling" is being investigated for obesity and preventing ROS generation in ischemia-reperfusion injury.

Enzyme Inhibition

Recent medicinal chemistry efforts have identified this scaffold as a potent inhibitor of:

  • Carbonic Anhydrase (CA): The phenolate anion coordinates with the Zinc (Zn²⁺) ion in the active site.

  • Acetylcholinesterase (AChE): Brominated derivatives show nanomolar affinity, likely due to cation-π interactions and halogen bonding within the gorge of the enzyme.

Visualization: Mitochondrial Uncoupling Pathway

Mito_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_plus H+ BH_neutral Bromoxynil-H (Neutral) H_plus->BH_neutral Membrane Inner Mitochondrial Membrane BH_neutral->Membrane Diffusion B_anion Bromoxynil(-) (Anion) H_released H+ B_anion->H_released Release B_anion->Membrane Electrophoretic Transport Membrane->BH_neutral Reprotonation Membrane->B_anion Deprotonation

Figure 2: The protonophoric cycle of brominated hydroxybenzonitriles across the mitochondrial membrane, leading to dissipation of the proton motive force.

Part 3: Experimental Protocols

Protocol A: Synthesis via Regioselective Bromination

Objective: Synthesis of 3,5-dibromo-4-hydroxybenzonitrile from 4-hydroxybenzonitrile. Rationale: Standard electrophilic aromatic substitution using N-bromosuccinimide (NBS) offers higher regioselectivity and easier workup than elemental bromine.

  • Reagents: 4-Hydroxybenzonitrile (1.0 eq), NBS (2.2 eq), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile in ACN (0.1 M concentration).

    • Cool to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms.

    • Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Quench: Pour reaction mixture into ice-cold water.

    • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR should show loss of ortho/meta coupling patterns and appearance of a singlet (approx. 7.8 ppm) for the remaining aromatic protons.

Protocol B: Mitochondrial Uncoupling Assay (Respirometry)

Objective: Quantify the uncoupling potency (EC50) of the compound. System: Isolated rat liver mitochondria or permeabilized HepG2 cells.

  • Preparation: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

  • Substrate Addition: Add Succinate (5 mM) + Rotenone (2 µM) to drive Complex II respiration.

  • State 2 Respiration: Record basal oxygen consumption using a Clark-type oxygen electrode (e.g., Seahorse XF or Oroboros).

  • State 3 Initiation: Add ADP (200 µM). Observe rapid O₂ consumption.

  • State 4 (Oligomycin): Add Oligomycin (2 µg/mL) to block ATP synthase. Respiration should drop to basal levels.

  • Uncoupling Challenge: Titrate Bromoxynil (0.1 µM to 50 µM).

    • Positive Result: Dose-dependent increase in O₂ consumption in the presence of Oligomycin.

    • Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a standard uncoupler.

Protocol C: Antimicrobial Susceptibility Profiling

Objective: Determine Minimum Inhibitory Concentration (MIC) against MRSA. Rationale: Bromophenols disrupt bacterial membrane integrity.

  • Inoculum: Prepare S. aureus (ATCC 43300 MRSA) suspension at 0.5 McFarland standard.

  • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well polypropylene plates (polystyrene binds hydrophobic compounds).

  • Dosing: Serial 2-fold dilutions of the test compound (range 128 µg/mL to 0.25 µg/mL). Include DMSO solvent control (<1% final conc).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

  • Viability Confirmation: Add Resazurin dye (0.01%) for 1 hour. Blue -> Pink transition indicates metabolic activity.

Part 4: Data Repository

Physicochemical Properties & Bioactivity Profile[1][2][3][4][5][6][7]
PropertyValue/RangeSignificance
Molecular Weight ~276.9 g/mol Small molecule, CNS penetrant potential.
LogP (Octanol/Water) 2.8 – 3.2High lipophilicity; crosses BBB and cell membranes.
pKa (Phenol) 3.9 – 4.1Exists as anion at physiological pH (7.4), driving uncoupling.
Mitochondrial EC50 0.72 – 20 µMPotency comparable to standard uncouplers like DNP.
MRSA MIC 4 – 16 µg/mLModerate antimicrobial activity; potential for topical applications.
Cytotoxicity (HepG2) IC50 ~20 µMNarrow therapeutic index; requires structural optimization for safety.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry. Retrieved from 2

  • Zottini, M., Scoccianti, V., & Zannoni, D. (1994). Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria. Plant Physiology. Retrieved from 3

  • Ly, T. N., et al. (2024).[4] Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.[5] Retrieved from 4

  • Haggblom, M. M., et al. (2006).[6] Remediation of sediments contaminated with toxic chemicals. ResearchGate. Retrieved from 6

  • Dickinson, S. R., & Müller, P. (2012). Crystal structure of 3-bromo-2-hydroxybenzonitrile. PMC. Retrieved from 7

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Analysis

Executive Summary & Isomer Correction

This guide details the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS 198280-95-4).

Critical Technical Distinction: While the request mentions "from vanillin," it is chemically imperative to distinguish between Vanillin (p-vanillin; 4-hydroxy-3-methoxybenzaldehyde) and o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).

  • Vanillin yields the 4-hydroxy isomer (5-bromo-4-hydroxy-3-methoxybenzonitrile).

  • o-Vanillin yields the requested 2-hydroxy target (this compound).[1]

This protocol utilizes o-Vanillin as the starting material to achieve the correct regiochemistry. The synthesis proceeds via a robust three-stage sequence: regioselective electrophilic bromination, oxime formation, and dehydration/deprotection.

Retrosynthetic Analysis

The target molecule features a nitrile group at C1, a hydroxyl at C2, a methoxy at C3, and a bromine at C5.

  • C1 (Nitrile): Derived from the aldehyde functionality of o-vanillin.

  • C5 (Bromine): Installed via Electrophilic Aromatic Substitution (EAS). The C5 position is para to the hydroxyl (strong activator) and meta to the aldehyde (deactivator), making it the highly favored site for bromination.

Part 2: Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromo-o-vanillin). Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Materials
  • Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) [CAS: 148-53-8]

  • Reagent: Bromine (

    
    ) [Caution: Corrosive/Volatile]
    
  • Solvent: Glacial Acetic Acid (AcOH)[2][3]

  • Buffer: Sodium Acetate (NaOAc) - Crucial for buffering HBr byproduct and preventing protodebromination or polymerization.

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Charge the flask with o-Vanillin (15.2 g, 100 mmol) and Sodium Acetate (12.3 g, 150 mmol) . Add Glacial Acetic Acid (100 mL) . Stir until the solid is mostly suspended/dissolved.

  • Cooling: Immerse the flask in an ice-water bath to maintain an internal temperature of 0–5 °C .

  • Addition: Dilute Bromine (16.0 g, 5.15 mL, 100 mmol) in Acetic Acid (20 mL) . Transfer to the addition funnel.

  • Reaction: Add the bromine solution dropwise over 60 minutes. Critical: Maintain temperature < 10 °C to prevent poly-bromination. The solution will transition from clear to dark orange/red.

  • Digestion: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Isolation: Pour the reaction mixture into Ice Water (400 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and cold 50% EtOH (
    
    
    
    mL). Dry in a vacuum oven at 45 °C.

Expected Yield: 90–95% (20.8–21.9 g) Data Check:


H NMR (

) should show singlet aldehyde proton at ~9.8 ppm and two aromatic doublets (coupling

Hz, indicating meta relationship).
Phase 2: Aldehyde to Nitrile Conversion (The "Acetate" Route)

Objective: Conversion of 5-bromo-o-vanillin to this compound. Strategy: This phase uses a reliable industrial method: Oxime formation


 Dehydration with Acetic Anhydride (forming the nitrile-acetate) 

Mild Hydrolysis to restore the phenol. This avoids the use of hazardous cyanides.[4]
Step 2A: Oxime Formation
  • Dissolution: Dissolve 5-Bromo-o-vanillin (23.1 g, 100 mmol) in Ethanol (150 mL) .

  • Reagent Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (12.3 g, 150 mmol) dissolved in minimal water (30 mL).

  • Reflux: Heat the mixture to reflux (80 °C) for 2 hours.

  • Workup: Concentrate ethanol under reduced pressure. Add water (200 mL) to precipitate the oxime. Filter, wash with water, and dry.

    • Intermediate: 5-bromo-2-hydroxy-3-methoxybenzaldehyde oxime.

Step 2B: Dehydration & Acetylation
  • Reaction: Suspend the dried oxime (from Step 2A) in Acetic Anhydride (50 mL) .

  • Catalysis: Add 2 drops of pyridine or concentrated

    
     (catalytic).
    
  • Heating: Heat to reflux (140 °C) for 4 hours. The acetic anhydride acts as both solvent and dehydrating agent.

    • Transformation: Oxime (-CH=NOH)

      
       Nitrile (-CN). Simultaneously, the Phenol (-OH) is acetylated to Acetate (-OAc).
      
  • Quench: Cool to room temperature. Pour slowly into Ice/Water (300 mL) to hydrolyze excess acetic anhydride. Stir for 1 hour until a solid forms.

  • Isolation: Filter the solid (5-Bromo-2-acetoxy-3-methoxybenzonitrile).

Step 2C: Hydrolysis to Target
  • Hydrolysis: Dissolve the wet cake from Step 2B in Methanol (100 mL) .

  • Base Treatment: Add Potassium Carbonate (

    
    , 2 equiv) . Stir at room temperature for 1 hour. (The acetate is labile; the nitrile is stable under these mild conditions).
    
  • Acidification: Carefully acidify with 1N HCl to pH 4–5.

  • Final Isolation: The target product, This compound , will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Overall Yield (Phase 2): 75–80% Appearance: Off-white to pale yellow crystalline solid.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the structural evolution and reagents used.

SynthesisPathway cluster_warning Isomer Control Start o-Vanillin (2-OH, 3-OMe-Benzaldehyde) Inter1 5-Bromo-o-Vanillin (Regioselective Bromination) Start->Inter1 Br2, NaOAc AcOH, 0-5°C Inter2 Oxime Intermediate Inter1->Inter2 NH2OH·HCl NaOAc, EtOH Inter3 Acetylated Nitrile (Transient Protected) Inter2->Inter3 Ac2O, Reflux (-H2O, +Ac) Target TARGET: 5-Bromo-2-hydroxy- 3-methoxybenzonitrile Inter3->Target K2CO3, MeOH (Hydrolysis) Note Starting with p-Vanillin yields the WRONG isomer (4-OH)

Figure 1: Step-wise synthesis pathway from o-Vanillin to the target nitrile, highlighting the protection/deprotection strategy.

Quantitative Data Summary
ParameterStep 1: BrominationStep 2: Nitrile Synthesis (Overall)
Reagents

, NaOAc, AcOH

,

,

Temperature 0–5 °C (Addition), 25 °C (Stir)80 °C (Oxime), 140 °C (Dehydration)
Time 3 Hours~7 Hours (Total)
Yield 90–95%75–80%
Critical QC Absence of di-bromo speciesIR: -CN stretch (~2220

)

Part 4: References & Grounding

  • Regioselectivity in Bromination of o-Vanillin:

    • The hydroxyl group at C2 directs para (to C5) and ortho (to C3 - blocked). The aldehyde at C1 directs meta (to C3 and C5). These effects reinforce substitution at C5.

    • Source: BenchChem Technical Support.[2] "Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde" (Analogous directing effects).[2]

  • Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde:

    • Detailed protocol for the bromination of o-vanillin using Br2/AcOH/NaOAc.

    • Source: ChemicalBook. "5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE Synthesis."[3][5]

  • General Nitrile Synthesis from Aldehydes (Oxime Method):

    • Standard methodology for converting phenolic aldehydes to nitriles via oxime dehydration.

    • Source: "Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine."[6] Carbohydrate Research, 2021.[6]

  • Commercial Availability & CAS Verification:

    • Verification of the target structure (CAS 198280-95-4) matching the o-vanillin derivative.

    • Source: BOC Sciences Product Entry.

Safety Disclaimer: Bromine is highly toxic and causes severe chemical burns. Acetic anhydride is corrosive and lachrymatory. All operations must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Suzuki-Miyaura coupling of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Biaryl Nitriles via Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Introduction: Navigating Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development, where the construction of complex biaryl scaffolds is a frequent necessity.[3]

This guide focuses on a specific, yet illustrative, substrate: This compound . This molecule, while a valuable building block, presents a confluence of challenges that demand a carefully considered synthetic strategy. The aryl bromide is electronically rich due to the ortho-hydroxyl and meta-methoxy electron-donating groups, which can slow the rate-limiting oxidative addition step in the catalytic cycle.[4][5][6] Furthermore, the acidic proton of the ortho-hydroxyl group can potentially interfere with the basic conditions required for the reaction, necessitating careful selection of reagents to avoid side reactions or catalyst deactivation.[7][8]

As Senior Application Scientists, our goal is to provide not just a protocol, but a framework for understanding the critical parameters that govern success. This document offers a robust, field-tested methodology, explains the rationale behind each step, and provides a guide for troubleshooting, empowering researchers to confidently employ this transformation in their synthetic programs.

The Catalytic Heart of the Reaction: Principle and Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][9]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, especially for electron-rich aryl halides.[5]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Diaryl Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination prod Product (Ar-R') ArPdR->prod sub1 5-Bromo-2-hydroxy- 3-methoxybenzonitrile (Ar-Br) sub1->ArPdBr sub2 Arylboronic Acid (R'-B(OH)₂) + Base sub2->ArPdR

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point, employing best practices to mitigate the challenges associated with the substrate.

Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid of choice (1.2-1.5 equiv)

  • Palladium Pre-catalyst: SPhos Pd G2 or XPhos Pd G3 (1-3 mol%)

  • Ligand (if not using a pre-catalyst): SPhos or XPhos (2-6 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Solvent: Dioxane or Toluene and Water (e.g., 4:1 or 5:1 v/v)

  • Inert Gas: High-purity Argon or Nitrogen

  • Other: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel, ethyl acetate, hexanes.

Experimental Workflow

Experimental_Workflow A Reactant Assembly (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) B Inert Atmosphere Purge (Degas with Ar/N₂ for 15-30 min) A->B Setup C Reaction Heating (Heat to 80-110 °C with stirring) B->C Initiation D Reaction Monitoring (TLC / LC-MS) C->D Monitoring E Work-up (Cool, Dilute, Extract, Wash, Dry) D->E Completion F Purification (Flash Column Chromatography) E->F Isolation G Product Characterization (NMR, MS) F->G Analysis

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Procedure
  • Reaction Setup: To a dry oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%). Using a pre-catalyst is recommended for air-stability and reproducibility.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., Toluene/Water 5:1, 0.1 M concentration relative to the aryl bromide). Thorough degassing of solvents by sparging with an inert gas for 15-30 minutes prior to use is critical to prevent catalyst oxidation.[11]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature.[12] Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Optimization Parameters

The choice of catalyst, base, and solvent are interdependent and critical for success. The following table provides a summary of recommended starting conditions and alternatives for optimization.

ParameterRecommended ConditionRationale & Alternatives
Catalyst System SPhos Pd G2/G3 (1-3 mol%)For electron-rich and sterically hindered aryl bromides, bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are superior.[5][9] They accelerate the rate-limiting oxidative addition and promote efficient reductive elimination. Alternatives include XPhos Pd G2/G3 or generating the catalyst in situ from Pd₂(dba)₃ and the ligand.
Base K₃PO₄ (2.5 equiv)K₃PO₄ is an effective base for activating the boronic acid and is often well-tolerated by sensitive functional groups.[9][12] Cs₂CO₃ can be more effective for challenging couplings but is more expensive and basic. K₂CO₃ is a common alternative, often used in aqueous solutions.[13]
Solvent System Toluene/H₂O (5:1)A biphasic system is common. Toluene, Dioxane, and THF are standard organic solvents.[13][14] The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step. Anhydrous conditions can be explored if protodeboronation is an issue.[12]
Temperature 100-110 °CMany Suzuki couplings involving challenging substrates require heating to overcome the activation barrier for oxidative addition.[11][15]
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solutions
Low or No Conversion Inactive Catalyst: Oxidation of Pd(0) or phosphine ligand due to residual oxygen.[11]Ensure rigorous degassing of solvents and reaction vessel. Use fresh, high-quality pre-catalysts.
Reagent Instability: Degradation of boronic acid (protodeboronation).[11]Use fresh boronic acid. Consider using more stable boronate esters (e.g., pinacol or MIDA esters).[12]
Insufficient Temperature: Reaction is too sluggish at the set temperature.Cautiously increase the temperature in 10 °C increments. Some difficult couplings may require up to 120 °C.[15]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[11]Improve degassing procedures (sparging or freeze-pump-thaw cycles).
Pd(II) Pre-catalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.Start with a Pd(0) source like Pd₂(dba)₃ or use a well-defined pre-catalyst where the active species is readily formed.[11]
Protodeboronation Excess Water/Protic Source: Cleavage of the C-B bond by a proton source.Use anhydrous solvents and a finely ground, dry base (K₃PO₄). If the hydroxyl group of the substrate is suspected to be the proton source, protection may be considered, although often unnecessary with the right base/ligand combination.
Strong Base: Highly basic conditions can accelerate this side reaction.[12]Consider a milder base like KF or a weaker carbonate if K₃PO₄ proves too harsh.
Dehalogenation of Starting Material Side Reaction Pathway: The Ar-Pd-Br intermediate can undergo undesired reactions.[6][12]This can be ligand-dependent. Screening alternative bulky ligands (e.g., switching from SPhos to XPhos or RuPhos) may suppress this pathway.

Conclusion

The is a highly achievable transformation when key parameters are carefully controlled. Success hinges on the selection of a suitable bulky, electron-rich phosphine ligand to overcome the challenge of a deactivated aryl bromide, coupled with rigorous exclusion of oxygen to preserve catalyst activity. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can effectively synthesize valuable biaryl nitrile intermediates for application in drug discovery and materials science.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. (URL: [Link])

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: )
  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - PMC. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with... - ResearchGate. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (URL: [Link])

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])

  • Application Note: Ligand Selection for Suzuki Coupling of 5-Bromo-2-isobutoxybenzonitrile - Benchchem. (URL: )
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (URL: )
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

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Application Note & Protocol: Hydrolysis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of the nitrile group in 5-Bromo-2-hydroxy-3-methoxybenzonitrile to yield the corresponding 5-Bromo-2-hydroxy-3-methoxybenzoic acid. This transformation is a critical step in the synthesis of various high-value chemical entities, particularly in the development of pharmaceutical intermediates and complex organic molecules. We present two robust protocols utilizing acid-catalyzed and base-catalyzed hydrolysis, respectively. The guide delves into the underlying chemical mechanisms, offers a comparative analysis of the two methods, provides detailed step-by-step experimental procedures, and includes a thorough troubleshooting section. All protocols are designed with scientific integrity and safety as paramount considerations, supported by authoritative citations.

Introduction and Scientific Context

The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. The nitrile group, while metabolically stable in many pharmaceuticals, often serves as a versatile synthetic handle and a precursor to the carboxylic acid moiety.[1] this compound is a polysubstituted aromatic compound, and its hydrolysis product, 5-Bromo-2-hydroxy-3-methoxybenzoic acid, represents a valuable building block for further elaboration in drug discovery and materials science.

The hydrolysis can be effectively achieved under either acidic or basic conditions.[2][3][4] The choice between these two pathways is often dictated by the substrate's sensitivity to the reaction conditions, the desired purity of the final product, and considerations of reaction scale-up. This note will explore both approaches, providing researchers with the necessary information to make an informed decision based on their specific experimental context.

Chemical Principles and Reaction Mechanisms

The hydrolysis of a nitrile proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2][3][7] The subsequent steps involve tautomerization to form an amide, which is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium salt.[6][7] The final step, the formation of the protonated ammonia, is irreversible and drives the reaction to completion.[2]

cluster_acid Acid-Catalyzed Hydrolysis Start Nitrile ProtonatedNitrile Protonated Nitrile (Activated) Start->ProtonatedNitrile + H₃O⁺ Intermediate1 Imidic Acid Intermediate ProtonatedNitrile->Intermediate1 + H₂O - H⁺ Amide Amide Intermediate1->Amide Tautomerization CarboxylicAcid Carboxylic Acid + NH₄⁺ Amide->CarboxylicAcid + H₂O, H⁺ (Hydrolysis)

Figure 1: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[6][8] This is a more potent nucleophile than water, so initial protonation is not required. The reaction proceeds through a series of proton transfers to form the amide intermediate.[6] Under forcing conditions (e.g., elevated temperature), this amide is then hydrolyzed by further attack of hydroxide to yield a carboxylate salt and ammonia gas.[5] A final acidification step during the workup is necessary to protonate the carboxylate and isolate the neutral carboxylic acid.[4][5]

cluster_base Base-Catalyzed Hydrolysis Start Nitrile Intermediate1 Anionic Intermediate Start->Intermediate1 + OH⁻ Amide Amide Intermediate1->Amide + H₂O (Protonation Steps) Carboxylate Carboxylate Salt + NH₃ Amide->Carboxylate + OH⁻ (Hydrolysis) FinalProduct Carboxylic Acid Carboxylate->FinalProduct + H₃O⁺ (Acidic Workup)

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Influence of Aromatic Substituents

The substituents on the benzene ring of this compound play a crucial role.

  • Bromo (-Br): An electron-withdrawing group that can help to stabilize the negative charge developed during nucleophilic attack in the basic mechanism, potentially favoring hydrolysis.

  • Hydroxy (-OH) & Methoxy (-OCH₃): These are electron-donating groups, which generally retard the rate of nucleophilic attack on the nitrile carbon. Under basic conditions, the phenolic -OH group will be deprotonated to a phenoxide (-O⁻), a very strong electron-donating group, which could further slow the reaction. This effect must be overcome with more forcing conditions, such as higher temperatures or longer reaction times.

Comparative Analysis: Acidic vs. Basic Hydrolysis

The selection of an appropriate method depends on several factors, summarized below.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Concentrated H₂SO₄ or HClNaOH or KOH
Reaction Rate Generally effective; rate influenced by acid concentration and temperature.Can be slower due to electron-donating groups; requires heating/reflux to proceed to the carboxylic acid.[2][9]
Intermediate The amide intermediate is readily hydrolyzed and typically not isolated.[2]The amide can sometimes be isolated under milder conditions.[8] Vigorous reflux is needed for full hydrolysis.[2]
Workup Simple dilution and extraction. The product is the free carboxylic acid.[5]Requires careful acidification to precipitate the product from its salt form.[4][5]
Potential Issues Potential for unwanted side reactions at high temperatures with sensitive functional groups.Deprotonation of the phenolic hydroxyl group alters solubility. The final product must be precipitated from a potentially large volume of water.
Safety Concerns Handling of highly corrosive concentrated acids.Handling of highly corrosive caustic solutions.[10][11]

Detailed Experimental Protocols

Safety Preamble: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[12][13]

Protocol A: Acid-Catalyzed Hydrolysis using Aqueous Sulfuric Acid

This protocol is often preferred for its straightforward workup procedure.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. A typical concentration is ~0.5 M with respect to the nitrile.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it in ice water, and extracting with EtOAc. A suitable eluent system is 70:30:1 Hexane:EtOAc:Acetic Acid. The starting nitrile will have a higher Rf than the more polar carboxylic acid product. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents over a generous amount of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or toluene, to yield pure 5-Bromo-2-hydroxy-3-methoxybenzoic acid.[14]

Protocol B: Base-Catalyzed Hydrolysis using Aqueous Sodium Hydroxide

This protocol is a common alternative, particularly if the substrate is sensitive to strong acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets or a concentrated solution

  • Ethanol (EtOH) or Methanol (MeOH) (optional, to aid solubility)[15]

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • pH paper or pH meter

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (3-5 eq.) in deionized water (and optional co-solvent like ethanol) to create a ~2-4 M solution. Add this compound (1.0 eq).

  • Heating: Attach a reflux condenser and heat the mixture to a vigorous reflux.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction may require 16-48 hours for complete conversion.[15]

  • Workup: Cool the reaction mixture to room temperature. If an alcohol co-solvent was used, remove it under reduced pressure.[15]

  • Acidification & Precipitation: Place the aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2), as verified by a pH meter or pH paper. The carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying and Purification: Dry the solid product in a vacuum oven. If necessary, further purification can be achieved by recrystallization.[14]

General Experimental Workflow Start Combine Nitrile, Acid/Base, and Solvent Reflux Heat to Reflux (12-48h) Start->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Monitor->Reflux Incomplete Workup Reaction Workup (Quench/Acidify) Monitor->Workup Complete Isolate Isolate Crude Product (Extraction or Filtration) Workup->Isolate Purify Purify by Recrystallization Isolate->Purify Characterize Characterize Final Product (NMR, IR, MS, MP) Purify->Characterize

Figure 3: General experimental workflow for nitrile hydrolysis.

Product Characterization

The successful conversion to 5-Bromo-2-hydroxy-3-methoxybenzoic acid can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the nitrile's aromatic proton signals and the appearance of a new set of signals corresponding to the carboxylic acid product, including a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR: The most telling change is the disappearance of the nitrile carbon signal (~115-120 ppm) and the appearance of a carboxylic acid carbonyl signal (~170-180 ppm).

  • IR Spectroscopy: Look for the disappearance of the sharp C≡N stretch (~2220-2260 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the product (C₈H₇BrO₄).

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Catalyst concentration too low.- Extend the reflux time.- Ensure the temperature is adequate for vigorous reflux.- Increase the concentration of the acid or base.
Amide Intermediate Isolated - Reaction conditions (especially for basic hydrolysis) were too mild.[2]- Increase the reaction temperature and/or extend the reaction time to force the hydrolysis of the amide.
Low Yield after Workup - (Base Method): Incomplete acidification; product remains in the aqueous layer as the carboxylate salt.- (Acid Method): Insufficient extractions.- Product is partially soluble in water.- (Base Method): Ensure the pH is adjusted to 1-2 during workup to fully precipitate the product.- (Acid Method): Increase the number of organic extractions (e.g., from 3 to 5).- After filtration or extraction, wash with cold water to minimize loss.
Product is Oily or Impure - Incomplete reaction, leaving starting material.- Inefficient purification.- Re-subject the material to the reaction conditions.- Optimize the recrystallization solvent system. Consider using a two-solvent system (e.g., ethanol/water) for better crystal formation.[14]

References

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  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

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  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
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  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Bisnis.com. (2022, December 8). Caustic Soda: 7 Hazards and Safety Tips You Should Know. Retrieved from [Link]

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  • ResearchGate. (2016, January 15). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

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  • Fiveable. (n.d.). Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

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  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
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  • National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • Datapdf.com. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

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  • ACS Publications. (2024, April 18). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. ACS Macro Letters. Retrieved from [Link]

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Application Notes and Protocols for O-alkylation of 2-hydroxy-3-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The O-alkylation of 2-hydroxy-3-methoxybenzonitrile and its derivatives is a pivotal transformation in the synthesis of a wide array of biologically active molecules and functional materials. The resulting 2-alkoxy-3-methoxybenzonitrile scaffold is a key structural motif found in various pharmaceutical agents, including anti-inflammatory drugs and potential anti-cancer compounds.[1] The strategic introduction of an alkoxy group at the C2 position can significantly modulate the parent molecule's lipophilicity, metabolic stability, and target-binding affinity, making efficient and selective O-alkylation methodologies highly sought after in drug discovery and development.

This document provides a comprehensive guide to the O-alkylation of 2-hydroxy-3-methoxybenzonitrile, detailing robust protocols, explaining the underlying chemical principles, and offering insights into reaction optimization and troubleshooting. The protocols described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Mechanistic Insights and Strategic Considerations

The O-alkylation of phenols, including 2-hydroxy-3-methoxybenzonitrile, typically proceeds via a nucleophilic substitution reaction. The core principle involves the deprotonation of the weakly acidic phenolic hydroxyl group to generate a more potent nucleophile, the phenoxide ion. This phenoxide then attacks an electrophilic alkylating agent, displacing a leaving group to form the desired ether linkage.

Several key factors influence the efficiency and selectivity of this transformation:

  • Choice of Base: The selection of an appropriate base is critical for the quantitative generation of the phenoxide without promoting undesirable side reactions. Common bases range from mild inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to strong bases like alkali metal hydrides (e.g., NaH) and hydroxides (e.g., NaOH, KOH).[2] The pKa of the phenol and the reactivity of the alkylating agent will dictate the optimal base strength. For instance, cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting O-alkylation with excellent selectivity.

  • Alkylating Agent: The nature of the alkylating agent (R-X) significantly impacts the reaction rate and is governed by the principles of Sₙ2 reactions.[3][4][5] Primary alkyl halides are generally the most effective electrophiles, while secondary halides may lead to a mixture of substitution and elimination products.[4][5] Tertiary halides are typically unsuitable due to a strong preference for elimination.[2][4] The leaving group (X) should be a good one, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the rate of the Sₙ2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, and acetonitrile are commonly employed as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.[2][6]

  • C- vs. O-Alkylation: A potential side reaction is the alkylation of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl group. The regioselectivity between O- and C-alkylation is influenced by several factors, including the solvent, counter-ion, and the presence of phase-transfer catalysts. Generally, conditions that favor a "free" phenoxide ion, such as the use of polar aprotic solvents and phase-transfer catalysis, tend to promote O-alkylation.[7]

Core O-Alkylation Protocols

Two primary and reliable methods for the O-alkylation of 2-hydroxy-3-methoxybenzonitrile are detailed below: the classical Williamson Ether Synthesis and a more advanced Phase-Transfer Catalyzed (PTC) method.

Protocol 1: Williamson Ether Synthesis

This is the most fundamental and widely used method for preparing ethers.[2][3][5][8] The protocol involves the deprotonation of the phenol followed by reaction with an alkyl halide.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Dissolve 2-hydroxy-3-methoxybenzonitrile in anhydrous solvent (e.g., DMF, Acetone) Add_Base Add base (e.g., K₂CO₃, NaH) portion-wise Start->Add_Base Stir Add_Alkyl_Halide Add alkyl halide (R-X) dropwise at appropriate temperature Add_Base->Add_Alkyl_Halide Ensure complete deprotonation Heat_Stir Heat and stir reaction mixture (e.g., 60-80 °C) Add_Alkyl_Halide->Heat_Stir Monitor Monitor progress by TLC Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Quench Quench reaction (if necessary) and add water Cool->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End Obtain pure 2-alkoxy-3-methoxybenzonitrile Purify->End

Caption: Workflow for Williamson Ether Synthesis of 2-hydroxy-3-methoxybenzonitrile.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). If using sodium hydride (NaH, 1.1 eq), add it portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature, typically between 60-80 °C, and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-alkoxy-3-methoxybenzonitrile.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

Phase-transfer catalysis is a powerful technique that enhances the rate and selectivity of reactions involving reagents in immiscible phases.[9][10][11] For the O-alkylation of phenols, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides. This method often leads to cleaner reactions, higher yields, and milder reaction conditions.

Experimental Workflow: Phase-Transfer Catalyzed O-Alkylation

PTC_O_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Combine 2-hydroxy-3-methoxybenzonitrile, alkyl halide, base (e.g., K₂CO₃, NaOH), and phase-transfer catalyst (e.g., TBAB) in a biphasic system Stir_Vigorously Stir the biphasic mixture vigorously at RT or with heating Start->Stir_Vigorously Monitor Monitor progress by TLC Stir_Vigorously->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Separate_Phases Add water and separate the organic and aqueous layers Cool->Separate_Phases Extract_Aq Extract aqueous layer with organic solvent Separate_Phases->Extract_Aq Combine_Wash Combine organic layers and wash with water and brine Extract_Aq->Combine_Wash Dry Dry over anhydrous Na₂SO₄ Combine_Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End Obtain pure 2-alkoxy-3-methoxybenzonitrile Purify->End

Caption: Workflow for Phase-Transfer Catalyzed O-Alkylation.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, combine 2-hydroxy-3-methoxybenzonitrile (1.0 eq), the alkyl halide (1.1 - 1.5 eq), a base such as powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq), and a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).

  • Solvent Addition: Add an organic solvent such as toluene or dichloromethane.

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction's progress by TLC.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 2-alkoxybenzonitrile.[6]

Alternative Method: Mitsunobu Reaction

For cases where the alkylating agent is an alcohol, the Mitsunobu reaction offers an alternative route to O-alkylation.[12][13] This reaction utilizes a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the phenol.[12][14] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's carbon center, which is a crucial consideration when using chiral alcohols.[12][13]

It is important to note that the Mitsunobu reaction can be sensitive to sterically hindered phenols, which may lead to reduced yields.[15][16] The pKa of the phenolic nucleophile is also a critical factor, with more acidic phenols generally giving better results.[12][14]

Data Presentation and Characterization

The successful synthesis of 2-alkoxy-3-methoxybenzonitrile derivatives should be confirmed by standard analytical techniques. The following table provides a template for summarizing key experimental data.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1CH₃IK₂CO₃DMF60695Characteristic peaksCharacteristic peaks
2CH₃CH₂BrCs₂CO₃Acetonitrile801292Characteristic peaksCharacteristic peaks
3BnBrNaHTHFRT890Characteristic peaksCharacteristic peaks
4n-BuBrKOH/TBABToluene110488Characteristic peaksCharacteristic peaks

Note: Bn = Benzyl, Bu = Butyl, RT = Room Temperature. NMR data will be specific to the R-group introduced.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently strong base; Inactive alkylating agent; Low reaction temperature.Use a stronger base (e.g., NaH); Check the purity of the alkylating agent; Increase the reaction temperature.
Formation of C-alkylation byproducts Reaction conditions favoring C-alkylation.Employ a phase-transfer catalyst; Use a less polar solvent.
Elimination byproducts (with secondary alkyl halides) Steric hindrance and strong basicity.Use a milder base; Lower the reaction temperature; Consider using the Mitsunobu reaction.
Difficult purification Unreacted starting materials; Byproducts.Optimize stoichiometry to ensure complete consumption of the limiting reagent; Employ careful column chromatography.

Conclusion

The O-alkylation of 2-hydroxy-3-methoxybenzonitrile is a versatile and essential transformation for the synthesis of valuable chemical entities. The choice of methodology, whether the classic Williamson ether synthesis, the efficient phase-transfer catalyzed approach, or the specialized Mitsunobu reaction, will depend on the specific substrate, desired scale, and available resources. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and selectivity in the preparation of 2-alkoxy-3-methoxybenzonitrile derivatives, thereby facilitating advancements in medicinal chemistry and materials science.

References

  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. (2025, August 7). ResearchGate. [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012, August 2). Journal of the American Chemical Society. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025, August 5). ResearchGate. [Link]

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Digital Commons @ University of Maine. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]

  • Process for O-alkylation of phenolic compounds.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2025, August 7). ResearchGate. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025, August 6). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). Taylor & Francis Online. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]

  • Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021, October 1). PubMed. [Link]

  • Method for preparing 4-methoxy-benzonitrile through 'one pot metho.
  • Method for the preparation of 2 hydroxybenzonitrile.
  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

Sources

Application Note: Optimized Synthesis of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemotype Analysis

This guide details the conversion of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (Compound 1 ) to its corresponding tetrazole bioisostere, 5-(5-bromo-2-hydroxy-3-methoxyphenyl)-1H-tetrazole (Compound 2 ).

Tetrazoles are critical in medicinal chemistry as bioisosteres of carboxylic acids.[1][2] They possess similar acidity (


 ~4.5–5.0) and planar geometry but offer improved metabolic stability and lipophilicity.
Substrate Analysis: Compound 1

The starting material presents specific electronic and solubility challenges that dictate the experimental design:

  • Electronic Deactivation: The nitrile group is attached to an electron-rich aromatic ring (containing -OH and -OMe). Electron-donating groups (EDGs) decrease the electrophilicity of the nitrile carbon, potentially retarding the nucleophilic attack of the azide.

    • Implication: High temperatures (>100°C) and Lewis acid catalysis (Zinc salts) are required to activate the nitrile.

  • Acidic Phenol (

    
     ~10):  The free hydroxyl group will deprotonate under the basic conditions of sodium azide, forming a phenolate.
    
    • Implication: This actually aids the reaction by increasing water solubility. Protection of the phenol is not required and is generally discouraged as it adds unnecessary steps.

  • Bromide Handle: The aryl bromide is stable under tetrazole-forming conditions but sensitive to Palladium cross-coupling.

    • Strategic Note: If a Suzuki/Buchwald coupling is planned at the bromine position, it is often superior to perform the coupling before tetrazole formation, as tetrazoles can poison Pd catalysts.

Reaction Mechanism & Engineering

The selected route utilizes the Demko-Sharpless methodology using Zinc Bromide (


).[3] This method is superior to traditional ammonium chloride (

) or aluminum chloride (

) routes for three reasons:
  • Safety: It minimizes the formation of volatile, explosive hydrazoic acid (

    
    ) in the headspace.
    
  • Activation: The Zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen to facilitate azide attack.

  • Workup: The product precipitates cleanly upon acidic workup.

Diagram 1: Zinc-Catalyzed Mechanism

TetrazoleMechanism Nitrile Nitrile (R-CN) Complex1 Activated Complex [R-CN---Zn]2+ Nitrile->Complex1 Coordination Zn ZnBr2 (Lewis Acid) Zn->Complex1 Cyclo [3+2] Cycloaddition Complex1->Cyclo Azide Azide Ion (N3-) Azide->Cyclo Nucleophilic Attack ZnTetrazole Zn-Tetrazolate Intermediate Cyclo->ZnTetrazole Ring Closure Product 5-Substituted Tetrazole ZnTetrazole->Product Protonation Acid Acid Workup (HCl) Acid->Product

Caption: Mechanism of Zinc-mediated [3+2] cycloaddition.[3][4] The Lewis acid (Zn) activates the nitrile, lowering the activation energy for the azide attack.

Safety Protocol: Handling Azides

CRITICAL WARNING: Sodium Azide (


) is acutely toxic and shock-sensitive.[5]
  • No Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform with Sodium Azide. They react to form di- and tri-azidomethane, which are extremely explosive.

  • Metal Avoidance: Avoid contact with Copper, Lead, or Brass (spatulas, drains, tubing). Heavy metal azides are detonators.[5][6]

  • Hydrazoic Acid (

    
    ):  This volatile, toxic gas forms when azide contacts acid.[5][7][8] The reaction mixture must remain alkaline until the quench step. The quench must be performed in a high-flow fume hood.
    

Experimental Protocols

Method A: The "Green" Aqueous Route (Recommended)

Best for: Standard synthesis, ease of workup, safety.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Azide (

    
    ) (1.3 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Chloride (
    
    
    
    )
  • Solvent: Water (or 4:1 Water/Isopropanol if wetting is an issue)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitrile (10 mmol), Sodium Azide (13 mmol, 0.85 g), and Zinc Bromide (10 mmol, 2.25 g).

  • Solvent: Add 30 mL of deionized water. The nitrile may not dissolve completely; this is normal ("on-water" reaction).

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (100°C) with vigorous stirring.

    • Note: The mixture often turns into a homogeneous melt or suspension as it heats.

  • Monitoring: Monitor by LCMS. Reaction time is typically 12–24 hours due to the electron-rich nature of the substrate.

    • Endpoint: Disappearance of the nitrile peak (M+H not visible usually) and appearance of the tetrazole mass (M+H = MW + 1).

  • Quench & Workup (The "pH Swing"):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (30 mL) and 3N HCl slowly (in a fume hood) until the pH reaches 1.0 .

    • Chemistry: This protonates the tetrazole (neutral) and the phenol (neutral), causing the product to precipitate or partition into the organic layer.

    • If Solid Forms: Filter the precipitate. Wash with cold water (2x) and 1N HCl (1x) to remove Zinc salts.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: Homogeneous Organic Route

Best for: Highly insoluble substrates or if Method A stalls.

Reagents:

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Catalyst: Ammonium Chloride (

    
    ) (1.5 equiv) is preferred here over Zn to simplify DMF removal, though Zn can still be used.
    

Procedure:

  • Dissolve Nitrile (1.0 equiv) in DMF (0.5 M concentration).

  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.5 equiv).
  • Heat to 110°C for 12 hours.

  • Workup: Pour the reaction mixture into ice-cold water containing excess HCl (pH 1). The product should precipitate immediately. Filter and wash with water.[3]

Workup Logic & Purification Flow

The purification relies on the acidity difference between the tetrazole (


) and the phenol (

).
Diagram 2: Purification Workflow

PurificationFlow Reaction Crude Reaction Mix (Alkaline pH) Acidify Add 3N HCl Target pH = 1 Reaction->Acidify Quench Precipitate Check for Precipitate Acidify->Precipitate Filter Filtration (Solid Product) Precipitate->Filter Yes Extract Ethyl Acetate Extraction Precipitate->Extract No (Oiling) Wash Wash: 1N HCl (Removes Zn salts) Filter->Wash Extract->Wash Dry Dry & Concentrate Wash->Dry Final Pure Tetrazole Dry->Final

Caption: Decision tree for isolating the tetrazole product based on physical state after acidification.

Analytical Validation

Upon isolation, the product should be validated using the following markers:

TechniqueExpected ObservationReason
LC-MS M+H = [Starting Mass + 43]Addition of

(

).
1H NMR Loss of NitrileNitriles have no protons, but adjacent aryl protons may shift downfield ~0.2 ppm due to the tetrazole's electron-withdrawing nature.
13C NMR ~155-160 ppm (Broad)The tetrazole carbon appears in this region, distinct from the sharp nitrile peak (~115-120 ppm).
IR Loss of ~2200

Disappearance of the sharp Nitrile stretch is the clearest indicator of conversion.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][9][10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[1][11] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692.

  • Occupational Safety and Health Administration (OSHA). Sodium Azide Safety Guidelines.

Sources

reduction of 5-Bromo-2-hydroxy-3-methoxybenzonitrile to benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Part 1: Executive Summary & Strategic Rationale

The reduction of This compound to its corresponding benzylamine presents a classic chemoselectivity paradox in organic synthesis. The molecule contains three reactive functionalities: a nitrile (-CN), a phenolic hydroxyl (-OH), and an aryl bromide (-Br).

  • The Challenge (Aryl Bromide Lability): Standard nitrile reduction methods using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation (Pd/C, H
    
    
    
    ) frequently result in hydrodehalogenation , stripping the bromine atom to yield the non-halogenated impurity.
  • The Challenge (Phenolic Interference): The acidic phenolic proton (

    
    ) rapidly quenches hydride reagents, evolving hydrogen gas and altering stoichiometric requirements.
    
  • The Solution: This protocol utilizes Borane-Dimethyl Sulfide (BH

    
     SMe
    
    
    
    , BMS)
    .[1] Unlike ionic hydrides (LiAlH
    
    
    ), borane is an electrophilic reducing agent. It coordinates rapidly to the electron-rich nitrile nitrogen, facilitating reduction while leaving the electron-poor aryl bromide intact. The phenol is temporarily masked as a borate ester in situ, which is hydrolyzed during workup.

Part 2: Reaction Mechanism & Pathway

The reduction proceeds via an electrophilic "coordination-insertion" mechanism rather than nucleophilic attack.

Mechanism Description:

  • Phenol Masking: The first equivalent of BH

    
     reacts with the phenolic -OH, releasing H
    
    
    
    gas and forming a phenoxy-borane species. This protects the oxygen and prevents phenoxide interference.
  • Nitrile Coordination: The Lewis acidic borane coordinates to the lone pair of the nitrile nitrogen (

    
    ).
    
  • Hydride Transfer: An intramolecular hydride transfer occurs, reducing the nitrile to an imine-borane, and subsequently to the amine-borane complex.

  • Hydrolysis: The resulting amine-borane complex is kinetically stable and requires acidic methanololysis to release the free amine.

ReactionPathway Start Starting Material (Nitrile + Phenol + Ar-Br) Step1 H2 Evolution & Phenol Masking Start->Step1 + 1 eq BH3 Step2 Nitrile Reduction (Amine-Borane Complex) Step1->Step2 + 2-3 eq BH3, Reflux Step3 Acidic Methanololysis (Breaking B-N Bond) Step2->Step3 + MeOH / HCl, Reflux End Target Product (Benzylamine HCl Salt) Step3->End Workup

Caption: Figure 1. Sequential reaction pathway for the borane-mediated reduction of salicylnitriles.

Part 3: Detailed Experimental Protocol

Safety Warning: Borane-Dimethyl Sulfide is a stench reagent and pyrophoric. All operations must be conducted in a fume hood under an inert atmosphere (Argon or Nitrogen). Hydrogen gas is evolved during the initial phase; ensure proper venting.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Role
SM (this compound)228.041.0Substrate
BH

SMe

(2.0 M in THF or Neat)
75.974.0Reducing Agent
Anhydrous THF -10 VSolvent
Methanol (MeOH) 32.04ExcessQuenching Agent
HCl (6M or conc.) 36.46ExcessHydrolysis Agent

Note: 1.0 equivalent of BH


 is consumed by the phenol; 2.0 equivalents are required for the nitrile reduction. We use 4.0 equivalents total to drive kinetics.
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Purge the system with Argon for 15 minutes.

  • Charge the flask with SM (1.0 eq) and Anhydrous THF (10 volumes) . Stir until dissolved.

Step 2: Reagent Addition (Critical)

  • Cool the solution to 0°C using an ice bath.

  • Charge the addition funnel with BH

    
     SMe
    
    
    
    (4.0 eq)
    .
  • Dropwise Addition: Add the borane solution slowly over 30 minutes.

    • Observation: Vigorous bubbling (H

      
       evolution) will occur as the phenol reacts. Do not rush this step.
      
  • Once addition is complete and bubbling subsides, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

Step 3: Reaction (Reduction)

  • Heat the reaction mixture to Reflux (66°C) .

  • Maintain reflux for 3–5 hours .

    • Monitoring: Check reaction progress via TLC (eluent: 5% MeOH in DCM). The nitrile spot should disappear. The amine-borane complex may appear as a streak or a new spot.

Step 4: Quenching & Hydrolysis (The "Hidden" Step) Many protocols fail here. The amine is bound to boron and will not extract unless hydrolyzed.

  • Cool the reaction mixture to 0°C .

  • Carefully add Methanol (excess) dropwise.

    • Caution: Vigorous exotherm and H

      
       evolution.
      
  • Once the initial quench is complete, add 6M HCl (approx. 2 mL per mmol of substrate) .

  • Reflux the acidic mixture for 1 hour . This step breaks the strong B-N bond and converts the borate esters to volatile trimethyl borate (

    
    ).
    

Step 5: Isolation & Purification

  • Concentrate the mixture under reduced pressure to remove THF, MeOH, and trimethyl borate.

  • The residue is the hydrochloride salt of the benzylamine.

  • Option A (Isolation as Salt): Triturate the residue with cold diethyl ether to remove non-basic impurities. Filter to collect the solid amine-HCl.

  • Option B (Free Base):

    • Dissolve residue in water.

    • Wash with Ethyl Acetate (removes non-basic impurities).

    • Basify the aqueous layer to pH > 12 using 2M NaOH.

    • Extract the free amine into DCM (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of B-N complex.Increase the duration of the acidic reflux (Step 4) or use concentrated HCl.
Debromination Temperature too high during addition.Ensure addition is strictly at 0°C. Do not switch to LiAlH

.
Gel Formation Polymerization of borates.Use MeOH during quench to form volatile B(OMe)

rather than water alone.
Stench DMS release.Oxidize glassware with bleach (NaOCl) solution in the hood before removing to sink.

Part 5: Process Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Setup Inert Atmosphere Setup (Argon, Dry THF) Add Add BH3-DMS at 0°C (Control H2 Evolution) Setup->Add Reflux Reflux 4h (Nitrile Reduction) Add->Reflux Warm to RT Quench MeOH Quench + HCl Reflux (CRITICAL: Break B-N Bond) Reflux->Quench Cool to 0°C Workup Basify & Extract (DCM/NaOH) Quench->Workup Concentrate Product 5-Bromo-2-hydroxy-3-methoxybenzylamine Workup->Product Dry & Evaporate

Caption: Figure 2. Operational workflow for the borane reduction protocol.

Part 6: References

  • Brown, H. C., & Choi, Y. M. (1982).[3] Selective Reductions.[3] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Haddenham, D., et al. (2009).[4] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[4] Journal of Organic Chemistry, 74(5), 1964–1970. Link

  • Couturier, M., et al. (2001).[5] Borane-Dimethyl Sulfide Complex: A Versatile and Convenient Reagent for the Reduction of Amides and Nitriles. Organic Letters, 3(3), 465–467.[5] Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[3][4][6][7][8][9][10][11] Retrieved October 26, 2023. Link

Sources

Troubleshooting & Optimization

Technical Support: High-Yield Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 40530-18-5).[1]

Analysis of common synthetic failures indicates that yield loss typically occurs during two critical phases:

  • Regioselectivity failure during the bromination of the starting material (o-Vanillin), leading to inseparable isomers.

  • Incomplete dehydration or Beckmann rearrangement side-products during the conversion of the aldehyde to the nitrile.

This protocol recommends a Buffered Electrophilic Bromination followed by a One-Pot Formic Acid-Mediated Cyano-de-formylation .[1] This route minimizes isolation losses and avoids the formation of benzoxazole impurities common in salicylaldehyde derivatives.

Part 1: The Synthetic Pathway[2]

The synthesis utilizes 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) as the starting scaffold.[1] Unlike standard vanillin, the ortho-isomer directs bromination to the para-position relative to the phenol, installing the bromine exactly at C5.

Reaction Scheme

Synthesispathway Start Start: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Bromination (Br2, NaOAc, AcOH, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Bromo-o-vanillin Step1->Inter >95% Yield Step2 Step 2: One-Pot Cyanation (NH2OH·HCl, HCOONa, HCOOH, 80°C) Inter->Step2 Condensation & Dehydration Target Target: 5-Bromo-2-hydroxy- 3-methoxybenzonitrile Step2->Target Avoids Oxime Isolation

Figure 1: Optimized two-step synthetic pathway minimizing isolation losses.

Part 2: Step-by-Step Optimization Protocols

Module A: Regioselective Bromination (The Foundation)

Objective: Synthesize 5-bromo-2-hydroxy-3-methoxybenzaldehyde with >98% purity. Critical Issue: Controlling the exotherm to prevent di-bromination or oxidation of the aldehyde.

Optimized Protocol:

  • Dissolution: Dissolve o-vanillin (1.0 eq) in Glacial Acetic Acid (AcOH).

    • Tech Note: Use 5-7 volumes of AcOH.[1] High concentration promotes precipitation of the product as it forms, protecting it from over-bromination.

  • Buffering: Add Sodium Acetate (NaOAc) (1.1 eq).

    • Why? NaOAc buffers the HBr generated during substitution. Free HBr can catalyze the oxidation of the aldehyde group or promote acid-catalyzed ether cleavage.

  • Controlled Addition: Cool to 0–5°C . Add Bromine (

    
    ) (1.05 eq) dissolved in AcOH dropwise over 60 minutes.
    
    • Visual Check: The solution will turn dark red/orange. If the color persists 30 mins after addition, the reaction is complete.

  • Quench & Isolation: Pour into ice water (10 volumes). Stir for 30 minutes. Filter the yellow precipitate.[2]

    • Yield Tip: Do not extract with DCM unless precipitation fails. Filtration prevents the loss of product into the aqueous mother liquor.

Module B: One-Pot Nitrile Synthesis (The Yield Booster)

Objective: Convert the aldehyde to nitrile without isolating the oxime intermediate. Critical Issue: Traditional dehydration (using


 or 

) often cyclizes 2-hydroxy-benzonitriles into benzoxazoles due to the adjacent phenol group.[1]

Optimized Protocol (Formic Acid Method):

  • Setup: Charge 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (

    
    ) (1.2 eq), and Sodium Formate (HCOONa) (2.0 eq) into a flask.
    
  • Solvent System: Add Formic Acid (85% or 98%) (10 volumes).

    • Mechanism:[1][3][4][5] Formic acid acts as both solvent and dehydrating catalyst. Sodium formate buffers the pH to allow oxime formation while promoting the elimination of water to form the nitrile.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the aldehyde (top spot) and the transient appearance of oxime (middle), followed by the nitrile (lower spot).

  • Workup: Cool to RT and pour into crushed ice/water. The nitrile will precipitate as a solid.

    • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[6][7]

Part 3: Troubleshooting & Diagnostics

Yield Loss Diagnosis Tree

Figure 2: Diagnostic logic for identifying and correcting yield-limiting factors.

Common Failure Points (FAQ)
SymptomProbable CauseCorrective Action
Mixture of products in Step 1 Temperature excursion >10°C during

addition.
Maintain 0–5°C strictly. Add bromine solution subsurface if possible to prevent local high concentrations.
Low recovery in Step 1 Product dissolved in acetic acid/water mix.The product is slightly soluble in dilute acetic acid. Increase the volume of ice water during quenching (to 10x volume) to force precipitation.
Formation of Amide (Step 2) Hydrolysis of the nitrile.[5]This occurs if the reaction is heated too long in aqueous acid after the nitrile forms. Monitor TLC closely and quench immediately upon completion.
Dark/Tarred Product (Step 2) Thermal decomposition.Do not exceed 95°C. If using the Formic Acid method, ensure the formic acid is not anhydrous; a small amount of water (commercial 85%) actually helps solubilize the salts.

Part 4: Frequently Asked Questions

Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A: Yes. NBS in Acetonitrile or DMF is a milder alternative. However, for o-vanillin, liquid bromine/AcOH is preferred industrially because the acetic acid solvent allows for direct crystallization of the product upon water addition, whereas NBS requires removal of succinimide byproducts, often necessitating column chromatography.

Q: Why is the melting point of my final nitrile lower than the literature value (125-127°C)? A: This usually indicates the presence of the Oxime intermediate . The oxime often co-crystallizes with the nitrile. Test: Run an IR spectrum.[3][7] If you see a broad peak around 3200-3400 cm⁻¹ (O-H of oxime) distinct from the phenol O-H, dehydration was incomplete. Reflux in formic acid for an additional hour.

Q: Can I use Acetic Anhydride for the dehydration step? A: Proceed with caution. While Acetic Anhydride is a potent dehydrating agent, it acetylates the phenol group (at C2). You will obtain 2-acetoxy-5-bromo-3-methoxybenzonitrile .[1] You would then need an extra hydrolysis step (mild base) to restore the phenol, which reduces overall yield. The Formic Acid method preserves the free phenol.

References

  • Synthesis of Intermediate (5-Bromo-2-hydroxy-3-methoxybenzaldehyde)

    • Source: ChemicalBook / Literature Data.[3][5][8][9] "Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde from o-vanillin using Br2/NaOAc."

    • URL:[1]

  • One-Pot Nitrile Synthesis (Formic Acid Method)

    • Source:Green Chemistry, 2011. "One-pot synthesis of aryl nitriles from aromatic aldehydes in aqueous formic acid.
    • URL:[1]

  • Regioselectivity in Vanillin Derivatives

    • Source:Journal of Chemical Education, "Bromination of Vanillin: Deducing Directive Effects." (Provides mechanistic grounding for the ortho vs para direction).
    • URL: [J. Chem. Educ.[3][6][9] Article]([Link])

  • Alternative Dehydration Method (DMSO/NH2OH)

    • Source:Synthetic Communications, 2009.[5] "Facile One-Pot Conversion of Aldehydes into Nitriles."

    • URL:[1]

Sources

Technical Support Center: Recrystallization of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for the purification of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 198280-95-4). It is designed for organic chemists and process engineers encountering purity or yield issues.

Case ID: PUR-5B2H3M-CN Subject: Solvent Selection, Protocol Optimization, and Troubleshooting Status: Active Guide

Compound Analysis & Solubility Profile

Before selecting a solvent, understand the physicochemical "personality" of your molecule. This compound exhibits a "Push-Pull" electronic structure that dictates its solubility.

  • The "Pull" (Polar/H-Bonding): The Nitrile (-CN) and Hydroxyl (-OH) groups create significant polarity and hydrogen-bonding potential. The phenol proton is acidic (

    
     due to the electron-withdrawing nitrile and bromine).
    
  • The "Push" (Lipophilic): The Bromine (-Br) and Methoxy (-OCH3) groups, along with the benzene core, provide substantial hydrophobicity.

Implication: This molecule is an "Amphiphilic Solid." It will likely dissolve in hot alcohols but requires a non-polar counter-solvent or significant cooling to crystallize.

Solubility Data Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Excellent first-choice single solvent.
Ethanol / Water HighLowIdeal The "Gold Standard" binary system. Water acts as a powerful anti-solvent.
Ethyl Acetate / Heptane HighLowGood Best for removing non-polar impurities (tars/oils).
Toluene ModerateVery LowSpecialist Use if the compound has a high MP (>130°C). Good for removing polar impurities.[1][2]
Acetonitrile HighModeratePoor Often leads to high solubility even when cold; poor recovery yields.
Water InsolubleInsolubleAnti-Solvent Only use as an additive.

Standard Operating Procedure (SOP)

Protocol A: The Ethanol/Water Binary Recrystallization

Recommended for: General purification, removal of salts, and improving crystal habit.

Reagents:

  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid completely.

    • Tech Note: If the solution is dark brown/black, add activated carbon (5 wt%) and reflux for 5 mins, then filter hot through Celite.

  • Saturation: Once dissolved, remove from heat. If the volume is high, concentrate by evaporation until the solution is slightly supersaturated (first crystals appear), then add a few drops of ethanol to redissolve.

  • Anti-Solvent Addition: While the solution is still hot (but not boiling), add warm water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1-2 mL of hot ethanol to clear the turbidity. The solution should now be clear and saturated.

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling leads to oiling).

    • Once at RT, move to a fridge (4°C) or ice bath for 1-2 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 40-50°C. High heat may cause sublimation or oxidation.

Troubleshooting Decision Tree

Issues with crystallization often stem from the interplay between the methoxy group (prone to oiling) and the phenol (prone to oxidation).

Recrystallization_Troubleshooting Start Problem Encountered Decision_Type What is the primary issue? Start->Decision_Type Oil_Branch Product 'Oils Out' (Liquid phase separates) Decision_Type->Oil_Branch Color_Branch Product is Colored (Yellow/Brown) Decision_Type->Color_Branch Yield_Branch Low Yield Decision_Type->Yield_Branch Check_Temp Was cooling too rapid? Oil_Branch->Check_Temp Action_SlowCool Reheat to dissolve. Cool slowly with stirring. Seed with pure crystal. Check_Temp->Action_SlowCool Yes Check_Solvent Is solvent too polar? Check_Temp->Check_Solvent No Action_ChangeSolvent Switch to EtOAc/Heptane. (Less polar systems reduce oiling) Check_Solvent->Action_ChangeSolvent Yes Action_Carbon Perform Activated Carbon treatment in hot EtOH. Color_Branch->Action_Carbon Check_Oxidation Persists after Carbon? Action_Carbon->Check_Oxidation Action_Bisulfite Wash crude with NaHSO3 (aq) to reduce quinones. Check_Oxidation->Action_Bisulfite Yes Check_Solubility Too soluble in cold solvent? Yield_Branch->Check_Solubility Action_Concentrate Evaporate more solvent before cooling. Check_Solubility->Action_Concentrate Yes Action_AntiSolvent Increase Water ratio in EtOH/Water mix. Check_Solubility->Action_AntiSolvent No

Figure 1: Troubleshooting Logic Flow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: My product separates as a yellow oil at the bottom of the flask. How do I fix this?

Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which the solution becomes saturated. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol) to slightly lower the saturation.

  • Seed the solution: Add a tiny crystal of pure product to the hot solution.

  • Insulate: Wrap the flask in a towel to cool it extremely slowly. This allows the crystal lattice to form preferentially over the amorphous oil.

Q2: The crystals are white, but the solution is dark red. Is my product pure?

Diagnosis: Likely yes. The dark red color usually comes from trace oxidation products (quinones) which are highly colored but present in negligible mass. Validation: Wash the filtered crystals thoroughly with cold solvent. If the crystals remain white/off-white, the impurity has stayed in the mother liquor. Verify purity via HPLC or NMR.

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, but with caution. Methanol is more polar and often dissolves the compound too well, leading to lower recovery yields. If you use Methanol, you will likely need a higher ratio of Water (anti-solvent) to force the crystals out.

Q4: The literature mentions "Acidification." Should I add acid?

Answer: Only if you suspect base contamination. The phenol group is acidic. If your crude material came from a basic reaction (e.g., nucleophilic substitution), you might have some phenolate salt. Adding 1-2 drops of Acetic Acid or 1M HCl to the recrystallization solvent ensures the molecule is fully protonated (neutral), which is essential for crystallization.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analogous structure solubility data). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262238, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

  • University of Rochester. Common Solvents for Recrystallization. Retrieved from

  • BLD Pharm. this compound (CAS 198280-95-4) Physicochemical Properties.[3] Retrieved from

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Methoxy Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance in chemical reactions involving 3-methoxy substituted benzonitriles. The unique electronic and steric environment of these molecules—a delicate interplay between the electron-donating, ortho-para directing methoxy group and the electron-withdrawing, meta-directing cyano group—often leads to unexpected reactivity and synthetic challenges. This resource offers field-proven insights and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular problem with 3-methoxy substituted benzonitriles?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of atoms or groups of atoms near the reaction center.[1][2][3] In 3-methoxy substituted benzonitriles, the methoxy group (-OCH₃), while not excessively large, can significantly influence the accessibility of the adjacent ortho positions (C2 and C4) to incoming reagents. This "blocking" effect can hinder bond formation, leading to lower yields, altered regioselectivity, or even complete reaction failure.[2][4] The challenge is often most pronounced in reactions that require a specific approach trajectory of the reagent, such as in SN2-type reactions or the coordination of a bulky catalyst.[1][5]

Q2: How do the electronic effects of the methoxy and cyano groups compete with steric effects in 3-methoxybenzonitrile?

A2: The methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution (EAS) due to its ability to donate electron density through resonance.[6] Conversely, the cyano group is a deactivating, meta-director due to its strong electron-withdrawing nature.[6][7] This creates a complex electronic landscape. For EAS, the positions ortho and para to the methoxy group (C2, C4, and C6) are electronically favored. However, steric hindrance from the methoxy group can disfavor substitution at the C2 and C4 positions, sometimes leading to a higher proportion of the C6 product than expected. In reactions where the cyano group dictates reactivity, such as nucleophilic aromatic substitution (SNAr), it activates the ring, but the methoxy group's steric bulk can still influence the rate of attack at nearby positions.[7][8]

Troubleshooting Guides by Reaction Type

Directed ortho-Metalation (DoM)

Problem: Low yield or incorrect regioselectivity during the ortho-lithiation of 3-methoxybenzonitrile.

Background: The methoxy group can act as a Directed Metalation Group (DMG), guiding organolithium bases to deprotonate an adjacent ortho-position.[9][10] However, the choice of base and the steric environment are critical for success.

Troubleshooting Steps:

  • Incorrect Regioselectivity (lithiation at C4 instead of C2, or vice versa): The acidity of the ortho-protons and the steric bulk of the organolithium base play a key role.[11] The C2 position is generally more sterically hindered.

    • Solution: Employ a less sterically demanding organolithium reagent like n-butyllithium instead of s-butyllithium or t-butyllithium.[12] The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can enhance the acidity of the ortho-protons and improve regioselectivity.[10][13]

  • Low Yield of Lithiation: This can be due to competing reactions or incomplete deprotonation.

    • Solution: Ensure strictly anhydrous conditions, as any moisture will quench the organolithium reagent.[14] Lowering the reaction temperature (e.g., to -78 °C) can improve the stability of the lithiated intermediate.[10]

Workflow for Optimizing Directed ortho-Metalation

cluster_start Initial DoM Reaction cluster_troubleshooting Troubleshooting cluster_solutions Solutions start 3-Methoxybenzonitrile + Organolithium Base low_yield Low Yield? start->low_yield Observe Outcome wrong_regio Incorrect Regioselectivity? start->wrong_regio anhydrous Ensure Anhydrous Conditions low_yield->anhydrous If Yes change_base Use n-BuLi or s-BuLi wrong_regio->change_base If Yes lower_temp Lower Temperature (-78 °C) anhydrous->lower_temp end Successful Ortho-Functionalization lower_temp->end Re-run Reaction add_tmeda Add TMEDA change_base->add_tmeda add_tmeda->end Re-run Reaction

Caption: Troubleshooting workflow for Directed ortho-Metalation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: Low to no conversion in a Suzuki or Buchwald-Hartwig coupling with a 3-methoxybenzonitrile derivative, especially with substitution at the C2 or C4 position.

Background: Steric hindrance is a major obstacle in cross-coupling reactions, as it can impede both the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation or reductive elimination steps.[15] The development of bulky, electron-rich phosphine ligands has been crucial for overcoming these challenges.[16][17]

Troubleshooting Steps:

  • Low Yield with Standard Catalysts (e.g., Pd(PPh₃)₄): Standard catalysts are often ineffective for sterically hindered substrates.

    • Solution: Switch to a more robust catalyst system. For Suzuki couplings, consider using catalysts with bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos.[18] For Buchwald-Hartwig aminations, ligands such as Josiphos, XPhos, or BrettPhos are often effective for coupling sterically demanding partners.[16][18][19] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.[17][20]

  • Reaction Stalls or is Sluggish: This may be due to catalyst deactivation or slow kinetics.

    • Solution: Increase the reaction temperature, but monitor for potential decomposition. A change of solvent to a higher-boiling point, non-coordinating solvent like toluene or dioxane may be beneficial. Ensure the base used is appropriate for the chosen ligand and substrate; non-coordinating, strong bases like Cs₂CO₃ or K₃PO₄ are often preferred.

Table 1: Recommended Catalyst Systems for Hindered 3-Methoxybenzonitrile Derivatives

Reaction TypeSubstrate TypeRecommended LigandBaseTypical Solvent
Suzuki Coupling 2-Bromo-3-methoxybenzonitrileSPhos or XPhosK₃PO₄Toluene/H₂O
4-Bromo-3-methoxybenzonitrileRuPhosCs₂CO₃Dioxane
Buchwald-Hartwig 2-Chloro-3-methoxybenzonitrileBrettPhosNaOtBuToluene
Amination 4-Triflate-3-methoxybenzonitrileJosiphosK₂CO₃DMF

Experimental Protocol: Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for the Suzuki coupling of a sterically hindered substrate, such as 2-bromo-3-methoxybenzonitrile, with an arylboronic acid.

Materials:

  • 2-Bromo-3-methoxybenzonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-methoxybenzonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the remaining anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Problem: A planned SNAr reaction on a 3-methoxybenzonitrile derivative with a leaving group at C2 or C4 fails or proceeds very slowly.

Background: For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (like the cyano group) positioned ortho or para to the leaving group.[8][21][22] While electronically favorable, steric hindrance from the adjacent methoxy group can impede the approach of the nucleophile to the carbon bearing the leaving group.[23]

Troubleshooting Steps:

  • Slow or No Reaction: The steric barrier is likely too high for the chosen nucleophile and conditions.

    • Solution 1: Increase Reaction Temperature. SNAr reactions often require elevated temperatures. Consider using a high-boiling point polar aprotic solvent like DMSO or NMP.

    • Solution 2: Use a Smaller Nucleophile. If possible, switch to a less sterically demanding nucleophile. For example, if an alkoxide is being used, sodium methoxide is less hindered than sodium tert-butoxide.

    • Solution 3: Enhance Electronic Activation. If the synthetic route allows, adding another electron-withdrawing group to the ring (e.g., a nitro group) can significantly accelerate the reaction, potentially overcoming the steric barrier.[24]

Decision Tree for Overcoming SNAr Issues

start SNAr Reaction Fails on 2/4-Substituted 3-Methoxybenzonitrile q1 Can you increase the reaction temperature? start->q1 q2 Is a smaller nucleophile available? q1->q2 No sol1 Increase temperature and use a high-boiling solvent (DMSO, NMP). q1->sol1 Yes q3 Can you add another EWG to the ring? q2->q3 No sol2 Switch to a less sterically bulky nucleophile. q2->sol2 Yes sol3 Incorporate an additional electron-withdrawing group. q3->sol3 Yes alt_route Consider an alternative synthetic route (e.g., cross-coupling). q3->alt_route No

Caption: Decision-making process for troubleshooting SNAr reactions.

References

  • Vaia. (n.d.). Identify each of the following groups as an activator or deactivator and as an o , p -director or m - Vaia.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.).
  • Cyano and Nitro Group Effect on the Rate of Methoxy Denitration Reaction in the Pyrrole and Benzene Ring. (2022, August 2). Lookchem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 18).
  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
  • Wikipedia. (n.d.). Steric effects.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [https://vertexaisearch.cloud.g://vertexaisearch.cloud.g

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Analysis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Diagnostic Handle: The nitrile stretch of 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 198280-95-4) is a definitive spectroscopic marker, appearing as a sharp, medium-intensity band in the 2225–2235 cm⁻¹ region.[1]

This guide provides a technical deep-dive for researchers synthesizing or characterizing this compound. Unlike standard benzonitriles, this molecule exhibits a "tug-of-war" between electronic effects: the electron-withdrawing bromine (inductive) and the electron-donating methoxy group (resonance), further complicated by an intramolecular hydrogen bond network.

Why This Matters: In drug development (e.g., as a scaffold for benzimidazole or quinazoline derivatives), distinguishing the nitrile intermediate from its aldehyde precursor (5-Bromo-2-hydroxy-3-methoxybenzaldehyde) is critical.[1] This guide defines the specific frequency shifts and provides a self-validating protocol for confirmation.

Theoretical Framework: The Frequency Shift Mechanism

To accurately interpret the spectrum, one must understand the electronic environment surrounding the cyano (C≡N) group. The vibrational frequency (


) is proportional to the square root of the bond force constant (

).


In this compound, three distinct forces modulate this constant:

  • Inductive Withdrawal (+I Effect of Br): The bromine atom at position 5 exerts a strong inductive pull (

    
    ). This withdraws electron density from the ring, slightly strengthening the C≡N bond and shifting the frequency upward  (blue shift).
    
  • Resonance Donation (+R Effect of OMe): The methoxy group at position 3 donates electron density into the ring system. This increases the single-bond character of the C-CN attachment, slightly weakening the triple bond and shifting the frequency downward (red shift).

  • Intramolecular Hydrogen Bonding (The "Lock"):

    • Scenario A: OH bonds to CN Nitrogen. (Rare due to linear geometry).

    • Scenario B: OH bonds to OMe Oxygen. (Highly probable).

    • Analysis: In 2-hydroxy-3-methoxy systems (o-vanillin motif), the hydroxyl group preferentially forms a 5-membered hydrogen-bonded ring with the methoxy oxygen. This "locks" the hydroxyl proton, preventing it from perturbing the nitrile nitrogen. Consequently, the nitrile stretch remains sharp and unshifted by H-bonding, unlike in simple 2-hydroxybenzonitrile where broadening can occur.

Visualization: Electronic Influence Map

The following diagram illustrates the competing electronic effects determining the final wavenumber.

ElectronicEffects cluster_result Resulting Shift Br 5-Bromo Group (Inductive Withdrawal) Ring Benzene Ring (Electron Conduit) Br->Ring Withdraws e⁻ (Strengthens CN) OMe 3-Methoxy Group (Resonance Donation) OMe->Ring Donates e⁻ (Weakens CN) OH 2-Hydroxy Group (H-Bond Donor) HBond Intramolecular H-Bond (OH···OMe) OH->HBond CN Nitrile (C≡N) Target Vibration ~2230 cm⁻¹ Ring->CN Net Electronic Effect Result Net Frequency: 2225 - 2235 cm⁻¹ (Sharp, Distinct) CN->Result HBond->OMe Stabilizes Structure

Caption: Interplay of substituent effects on the nitrile stretch frequency. The Br and OMe effects partially cancel, while the OH is sequestered by the OMe, preserving the nitrile's sharp character.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its precursor and structural isomers to facilitate rapid identification.

FeatureTarget: this compound Precursor: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde Alternative: 4-Hydroxy-3-methoxybenzonitrile
Diagnostic Peak C≡N Stretch C=O[1] Stretch (Aldehyde) C≡N Stretch
Frequency 2225 – 2235 cm⁻¹ 1660 – 1680 cm⁻¹ 2220 – 2230 cm⁻¹
Intensity Medium, SharpStrong, SharpMedium, Sharp
OH Region ~3400 cm⁻¹ (Broad, H-bonded to OMe)~3350 cm⁻¹ (Broad)~3400 cm⁻¹ (Phenolic)
Key Distinction Absence of C=O peak at 1670 cm⁻¹ confirms conversion.Absence of C≡N peak at 2230 cm⁻¹ confirms starting material.Lower frequency due to para-OH resonance donation.

Technical Insight:

  • Vs. Precursor: The disappearance of the strong carbonyl band (~1670 cm⁻¹) and the emergence of the nitrile band (~2230 cm⁻¹) is the primary metric for reaction monitoring (e.g., converting aldehyde to nitrile via oxime).

  • Vs. Isomers: The 4-hydroxy isomer (Vanillonitrile) typically absorbs at a slightly lower frequency (~2220 cm⁻¹) because the para-hydroxy group is a stronger resonance donor to the nitrile position than the ortho-hydroxy group in the target molecule [1, 2].[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this validated FTIR acquisition protocol. This workflow minimizes artifacts caused by moisture or improper sample preparation.

Method: KBr Pellet vs. ATR[1]
  • Recommendation: ATR (Attenuated Total Reflectance) is preferred for rapid screening.

  • Why: The nitrile peak is in a "clean" region (2000–2300 cm⁻¹) where diamond/ZnSe ATR crystals have high throughput. KBr pellets can absorb moisture, creating water bands (1640 cm⁻¹, 3400 cm⁻¹) that might obscure the absence of the carbonyl peak if the conversion is incomplete.

Step-by-Step Workflow

ExperimentalProtocol Start Start: Sample Isolation Dry Step 1: Vacuum Dry (Remove Solvent/Water) Start->Dry Prep Step 2: Sample Prep (Solid on Diamond ATR) Dry->Prep Scan Step 3: Acquire Spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Check1 Checkpoint 1: Check 2225-2235 cm⁻¹ Scan->Check1 Check2 Checkpoint 2: Check 1660-1690 cm⁻¹ Check1->Check2 Peak Present ResultFail FAIL: Incomplete Reaction (Peak at 1670 present) Check1->ResultFail No Peak ResultPass PASS: Product Confirmed (Peak at 2230, No Peak at 1670) Check2->ResultPass No Peak Check2->ResultFail Peak Present

Caption: Decision tree for validating the synthesis of this compound via FTIR.

Detailed Parameters
  • Resolution: Set to 4 cm⁻¹ . Higher resolution is unnecessary for solid-phase samples and introduces noise.

  • Scans: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

  • Baseline Correction: Apply automatic baseline correction, specifically focusing on the 2500–1800 cm⁻¹ region to ensure the nitrile peak height is accurate.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile, 2-hydroxy- (Salicylonitrile) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • SpectraBase. (2024). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde IR Spectra. John Wiley & Sons. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

  • Bernstein, M. P., et al. (1997).[4] The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O. The Astrophysical Journal, 476:932-942.[4] [Link]

Sources

HPLC Method Development Guide: 5-Bromo-2-hydroxy-3-methoxybenzonitrile Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Analyte: 5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 198280-95-4) Application: Pharmaceutical Intermediate / Fine Chemical Purity Analysis Primary Challenge: Separating the target from its des-bromo precursor (2-hydroxy-3-methoxybenzonitrile) and regio-isomers (e.g., 6-bromo isomer) formed during electrophilic aromatic substitution.

This guide moves beyond generic "universal" methods. It compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase method, demonstrating why specific pi-pi interactions are superior for halogenated aromatic purity profiling.

Method Development Strategy: The "Why" Behind the Parameters

The Acidic/Hydrophobic Duality

The analyte contains a phenolic hydroxyl group (-OH) and an electron-withdrawing nitrile (-CN) and bromine (-Br).

  • Acidity (pKa): The electron-withdrawing groups lower the pKa of the phenol (likely <7.0). To ensure robust retention and peak shape, the mobile phase must be acidic (pH < 3.0) to keep the molecule in its neutral, protonated state.

  • Hydrophobicity: The bromine atom adds significant lipophilicity, making Reverse Phase Chromatography (RPC) the ideal mode.

Column Selection Logic (The Comparison)
  • Alternative A (Standard C18): Relies solely on hydrophobic interactions. It often struggles to resolve positional isomers (e.g., 5-bromo vs. 6-bromo) where hydrophobicity is nearly identical.

  • Alternative B (Phenyl-Hexyl): Utilizes pi-pi stacking interactions . The electron-deficient ring of the analyte interacts differently with the phenyl ring of the stationary phase depending on the position of the bromine and methoxy substituents, offering "orthogonal" selectivity.

Comparative Study: C18 vs. Phenyl-Hexyl

Experimental Setup
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 215 nm (nitrile).

Performance Data Comparison
ParameterMethod A: C18 Standard Method B: Phenyl-Hexyl (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150mm, 2.6µm)
Retention Time (RT) 8.4 min9.2 min
Resolution (Rs) (Target vs. 6-Br Isomer) 1.8 (Baseline separation marginal)3.5 (Robust separation)
Tailing Factor (Tf) 1.21.05
Selectivity Mechanism Hydrophobicity onlyHydrophobicity + Pi-Pi Interaction
Pressure ~180 bar~240 bar (due to 2.6µm particle)

Expert Insight: While C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution between the target and its critical regio-isomers. The pi-electrons in the stationary phase interact with the polarized bromine-carbon bond, creating a separation mechanism that C18 lacks.

Optimized Protocol (Method B)

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 10 mg of sample; dissolve in diluent. Filter through 0.22 µm PTFE filter.

Instrument Parameters
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm or 3.5 µm).

  • Column Temp: 35°C (Control is critical for viscosity and kinetics).

  • Injection Vol: 5.0 µL.

  • Detection: DAD/VWD @ 254 nm (Reference 360 nm).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (MeCN)Action
0.009010Equilibration
2.009010Isocratic Hold (Polar impurities)
15.001090Linear Gradient
18.001090Wash
18.109010Re-equilibration
23.009010Stop

Method Development Workflow Visualization

MethodDevelopment Start Start: this compound Solubility Solubility Check (Dissolve in 50:50 MeCN:H2O) Start->Solubility pH_Screen pH Screening (Acidic vs Neutral) Solubility->pH_Screen Decision_pH Phenol pKa Check Is pH < pKa - 2? pH_Screen->Decision_pH Decision_pH->pH_Screen No (Adjust pH) Column_Screen Column Screening (C18 vs Phenyl-Hexyl) Decision_pH->Column_Screen Yes (Use 0.1% FA) Result_C18 C18 Result: Good Retention Poor Isomer Resolution Column_Screen->Result_C18 Result_Phenyl Phenyl-Hexyl Result: Superior Resolution (Rs > 3.0) Sharp Peaks Column_Screen->Result_Phenyl Result_C18->Column_Screen Reject Optimization Gradient Optimization (Slope & Hold adjustment) Result_Phenyl->Optimization Select Final_Method Final Validated Method (Method B) Optimization->Final_Method

Caption: Workflow decision tree highlighting the critical pivot from standard C18 to Phenyl-Hexyl stationary phases for brominated isomer separation.

Validation & Troubleshooting (Self-Validating System)

System Suitability Criteria (Pass/Fail)

To ensure the method is trustworthy, every run must meet these criteria before data release:

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • Tailing Factor: 0.8 – 1.2.

  • Precision: %RSD of 5 replicate injections < 1.0%.

Troubleshooting Guide
  • Issue: Split Peaks.

    • Cause: Sample solvent too strong (100% MeCN).

    • Fix: Dissolve sample in mobile phase starting conditions (90:10 Water:MeCN) or 50:50.

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation affecting the phenolic ionization.

    • Fix: Ensure buffer (Formic Acid) is fresh; consider buffering with Ammonium Formate (10mM, pH 3.0) if drift persists.

  • Issue: "Ghost" Peaks.

    • Cause: Impurities in the Formic Acid or Water.

    • Fix: Run a blank gradient. If peaks appear, replace mobile phase reagents with HPLC-grade sources.

References

  • SIELC Technologies. (2018).[2] Separation of 5-Bromo-2-hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24865528, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General Reference for Phenyl-Hexyl orthogonality principles).

Sources

Crystal Structure Analysis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-hydroxy-3-methoxybenzonitrile (often referred to as 5-bromovanillonitrile) represents a critical pharmacophore in the synthesis of antipsychotics and benzamide derivatives.[1] Its solid-state behavior is governed by a competition between strong hydrogen bonding (O-H[1]···N) and directional halogen bonding (C-Br[1]···O/N).

This guide objectively compares the three primary methodologies for analyzing its crystal structure—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Prediction (DFT) . We provide experimental protocols for crystal growth and a structural analysis framework to differentiate this compound from its non-brominated analogs.

Part 1: The Compound & Structural Context[2][3][4][5][6][7]

Before analyzing the methods, we must establish the structural hypothesis based on the functional groups present.

FeatureFunctional GroupSupramolecular Role (Synthon)
H-Bond Donor Hydroxyl (-OH)Forms strong H-bonds, typically with the Nitrile nitrogen.[1]
H-Bond Acceptor Nitrile (-CN)Acts as the primary acceptor; directs linear chain formation.[1]
Steric/Electronic Bromine (-Br)Increases lattice energy; potential for Halogen Bonding (

-hole interactions).[1]
Conformational Methoxy (-OMe)Locks conformation via intramolecular H-bond with -OH; limits rotation.[1]
Comparative Structural Hypothesis

Unlike 2-hydroxy-3-methoxybenzonitrile (Vanillonitrile) , which relies solely on O-H[1]···N interactions, the 5-Bromo derivative introduces a heavy halogen atom.[1]

  • Vanillonitrile: Typically forms planar sheets or zigzag chains.[1]

  • 5-Bromo Derivative: The Bromine atom often disrupts planar stacking, forcing the molecule into a denser, interdigitated packing motif to maximize van der Waals contacts, leading to a higher melting point and lower solubility.

Part 2: Methodological Comparison (The Guide)

This section compares the "performance" of characterization techniques for this specific molecule. "Performance" here is defined by resolution, time-to-result, and structural insight.[1][2]

Table 1: Comparative Performance of Characterization Methods
FeatureSC-XRD (Gold Standard) PXRD (Rapid Screening) DFT/CSP (Predictive)
Primary Output 3D Atomic Coordinates (CIF)1D Diffraction Pattern (Fingerprint)Theoretical Energy Landscape
Resolution Atomic (< 0.8 Å)Bulk Phase IdentityN/A (Calculated)
Sample Req. High-quality single crystal (>0.1 mm)Polycrystalline powder (~10 mg)Molecular Structure File (.mol)
Key Insight Precise bond lengths (C-Br, C-N)Polymorph detection & crystallinityH-bond energy estimation
Limitation Time-consuming crystal growthCannot easily solve de novo structuresComputationally expensive
Verdict Essential for initial ID Best for batch QC Validates stability
Decision Framework
  • Use SC-XRD when: You have synthesized the compound for the first time or suspect a new solvate/polymorph.[1]

  • Use PXRD when: You are scaling up synthesis and need to verify that the bulk powder matches the reference crystal structure (checking for amorphous content).

Part 3: Experimental Protocol (Self-Validating)

This protocol focuses on growing diffraction-quality crystals, the most common bottleneck for this specific compound class due to the poor solubility imparted by the bromine atom.

Protocol: Solvent-Mediated Slow Evaporation

Objective: Obtain block-like crystals suitable for SC-XRD.

  • Solvent Selection:

    • Primary: Acetonitrile (MeCN) or Ethanol (EtOH).

    • Reasoning: The nitrile group of the solute interacts favorably with MeCN, preventing rapid precipitation.

  • Dissolution:

    • Dissolve 50 mg of this compound in 5 mL of warm MeCN (40°C).

    • Validation: Solution must be clear. If turbid, filter through a 0.45 µm PTFE syringe filter.

  • Crystallization:

    • Place in a narrow vial. Cover with Parafilm and poke 3-4 small holes.[1]

    • Store in a vibration-free environment at 20°C.

    • Timeline: Crystals usually appear within 48-72 hours.[1]

  • Harvesting:

    • Select a crystal with defined edges (avoid needles if possible, as they often exhibit disorder).

    • Mount on a Kapton loop using Paratone oil.[1]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

CrystalWorkflow Raw Crude 5-Br-Vanillonitrile Solvent Solvent Screen (MeCN vs EtOH) Raw->Solvent Dissolution Growth Slow Evaporation (Controlled T) Solvent->Growth Saturation Check Microscopy Check (Birefringence) Growth->Check Harvest Check->Solvent Fail (Amorphous/Twin) SCXRD SC-XRD Data Collection (Mo/Cu Source) Check->SCXRD Pass Refine Structure Refinement (SHELXL) SCXRD->Refine Diffraction Pattern

Caption: Figure 1. Optimized workflow for obtaining and validating the crystal structure of brominated benzonitriles.

Part 4: Structural Analysis & Interpretation[6][8]

When you obtain the structure (or compare against literature data for analogs), focus on these specific parameters to validate the quality and chemical logic.

The Supramolecular Synthon

The defining feature of this crystal structure is the Hydrogen Bond Chain .

  • Interaction: The phenolic -OH acts as a donor to the Nitrile -CN of a neighboring molecule.[1]

  • Geometry: Expect an

    
     distance of approx. 2.8 Å.[1][3]
    
  • Graph Set Notation:

    
     infinite chains are common for simple phenols, but the methoxy group often supports localized dimers (
    
    
    
    ).
The Halogen Bond (The Differentiator)

This is where the "5-Bromo" substituent alters performance compared to the parent molecule.

  • Look for Type II Halogen Bonding :

    
     (methoxy) or 
    
    
    
    (nitrile).[1]
  • Angle: The

    
     angle should be near 180° (linear) to indicate a true 
    
    
    
    -hole interaction, contributing to higher lattice stability.[1]
Interaction Logic Diagram

This diagram visualizes how the functional groups drive the packing.

Interactions MolA Molecule A OH Phenolic OH MolA->OH CN Nitrile CN MolA->CN Br Bromine (Br) MolA->Br MolB Molecule B MolB->OH MolB->CN OMe Methoxy O MolB->OMe OH->CN Primary H-Bond (Strong) Br->CN Alt. Halogen Bond Br->OMe Halogen Bond (Weak/Directional)

Caption: Figure 2. Supramolecular assembly logic showing the competition between Hydrogen and Halogen bonding.

Part 5: Quality Control Metrics (Self-Validation)

To ensure the trustworthiness of your structural analysis, the final model must meet these criteria:

  • R-Factor (

    
    ):  Should be < 5.0% for a publishable small molecule structure.
    
  • Goodness of Fit (S): Should be close to 1.0.

  • CheckCIF Validation:

    • Alert A/B: None allowed regarding connectivity or missed symmetry.

    • Disorder: The methoxy group is prone to rotational disorder; check thermal ellipsoids.

  • Hirshfeld Surface Analysis: Use this to quantify the contribution of Br···H vs O···H interactions. In the brominated derivative, Br interactions should contribute significantly (>15%) to the surface area.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][4] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. (Authoritative source on Supramolecular Synthons). Link

  • Sheldrick, G. M. (2015).[5] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8. Link

  • Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem, 14(2), 278-294. (Mechanism of Br-bonding).[1] Link

  • PubChem. (2025).[1] 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analog Data). National Library of Medicine.[1] Link

Sources

Comparative Guide: 5-Bromo-2-hydroxy-3-methoxybenzonitrile vs. 5-Bromo-2,3-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 5-Bromo-2-hydroxy-3-methoxybenzonitrile (Compound 1) and its methylated analog, 5-Bromo-2,3-dimethoxybenzonitrile (Compound 2). While they share the same core bromobenzonitrile scaffold, the presence of a free phenolic hydroxyl group in Compound 1 versus the protected methoxy group in Compound 2 dictates their divergent roles in medicinal chemistry.

  • Compound 1 (The "Pivot"): Acts as a versatile divergent intermediate. The free phenol allows for late-stage diversification via O-alkylation or acts as a hydrogen bond donor in crystal engineering and active site binding. However, the acidic proton requires specialized conditions for metal-catalyzed cross-couplings.

  • Compound 2 (The "Block"): Serves as a robust, lipophilic building block. The bis-methoxy motif is common in neuroactive drugs and kinase inhibitors (e.g., FGFR inhibitors). It offers superior stability and reactivity in palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) without catalyst poisoning.

Part 1: Chemical Identity & Physical Properties[1][2]

FeatureCompound 1 Compound 2
Systematic Name This compound5-Bromo-2,3-dimethoxybenzonitrile
Synonyms 5-Bromo-o-vanillonitrile; 5-Bromo-2-cyano-6-methoxyphenol5-Bromo-veratronitrile derivative
CAS Number 198280-95-4 164670-73-9
Molecular Weight 228.04 g/mol 242.07 g/mol
Appearance Off-white to yellow solidOff-white to light brown solid
Melting Point N/A (Precursor aldehyde: 122–124 °C)90–94 °C
Solubility Soluble in DMSO, MeOH, alkaline waterSoluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Group Phenol (-OH) at C2Methoxy (-OMe) at C2
Acidity (pKa) ~7–8 (Phenolic)Non-acidic

Part 2: Synthesis & Structural Relationships[4]

The synthesis of these compounds typically follows a linear path starting from o-Vanillin (2-hydroxy-3-methoxybenzaldehyde). Compound 1 is the precursor to Compound 2.

Reaction Flowchart

SynthesisPath Vanillin o-Vanillin (Start) Aldehyde 5-Bromo-o-vanillin (Intermediate) Vanillin->Aldehyde Br2, NaOAc AcOH, 25°C Cmpd1 Compound 1 (5-Br-2-OH-3-OMe-CN) Aldehyde->Cmpd1 NH2OH·HCl, then Dehydration (Ac2O or T3P) Cmpd2 Compound 2 (5-Br-2,3-diOMe-CN) Cmpd1->Cmpd2 MeI, K2CO3 DMF, 60°C

Figure 1: Synthetic relationship between the two scaffolds. Compound 1 is the direct precursor to Compound 2 via O-methylation.

Part 3: Reactivity Profile & Decision Matrix

Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Compound 2 (Preferred): The protected dimethoxy motif is ideal for Pd-catalyzed reactions. The absence of an acidic proton prevents the formation of Pd-phenoxide complexes that can arrest the catalytic cycle. Standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) work with high efficiency.

  • Compound 1 (Challenging): The free phenol can poison catalysts or require an extra equivalent of base.

    • Strategy: Use specialized ligands like SPhos or XPhos which are bulky and electron-rich, facilitating oxidative addition even in the presence of free phenols. Alternatively, use the phenol as a handle to install a triflate (-OTf), converting the C2 position into an electrophile for orthogonal coupling.

Nucleophilic Substitution (SnAr)
  • Compound 1: The nitrile group at C1 activates the ring, but the electron-donating -OH and -OMe groups at C2/C3 deactivate it toward nucleophilic attack at the C5 (Br) position. However, the phenol itself is a nucleophile.

  • Compound 2: The C2/C3 methoxy groups are strong electron donors (via resonance), making the ring electron-rich. This deactivates the C5-Br bond toward SnAr, necessitating metal catalysis (e.g., Buchwald-Hartwig) for amination rather than direct displacement.

Chemoselectivity in Drug Design
  • Compound 1: Use when you need a hydrogen bond donor in the active site (e.g., to engage a backbone carbonyl in a kinase hinge region).

  • Compound 2: Use to improve membrane permeability (CNS penetration) and metabolic stability by blocking the glucuronidation site (the phenol).

Part 4: Experimental Protocols

Protocol A: Synthesis of Compound 1 (from 5-Bromo-o-vanillin)

This protocol converts the aldehyde to the nitrile via an oxime intermediate.

  • Oxime Formation:

    • Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in EtOH.

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2–3 hours.[1] Monitor by TLC (Aldehyde disappears).

    • Cool, pour into water, and filter the solid oxime.

  • Dehydration to Nitrile:

    • Suspend the dried oxime in Acetic Anhydride (5 vol).

    • Heat to 100°C for 4 hours.

    • Critical Step: This may acetylate the phenol. To get Compound 1 (free phenol), treat the crude product with aq. NaOH (2M) in MeOH for 1 hour at RT to hydrolyze the ester.

    • Acidify with HCl to pH 3. Filter the precipitate (Compound 1).

Protocol B: Methylation to Compound 2

Standard Williamson Ether Synthesis.

  • Setup: Charge a flask with Compound 1 (1.0 eq) and DMF (10 volumes).

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15 min at RT (Solution turns yellow/orange due to phenoxide formation).

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. The product (Compound 2) will precipitate. Filter, wash with water, and dry.[1]

    • Quality Check: 1H NMR should show two distinct methoxy singlets (~3.8–4.0 ppm) and no broad phenolic singlet.

Protocol C: Suzuki Coupling Comparison

To couple an aryl boronic acid at the C5 position.

ComponentCondition for Compound 1 (Phenol)Condition for Compound 2 (Ether)
Catalyst Pd(OAc)₂ + SPhos (High activity req.)Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard)
Base K₃PO₄ (3.0 eq) - Extra base neededK₂CO₃ (2.0 eq)
Solvent Toluene/Water (10:1)Dioxane/Water (4:1)
Temperature 100°C80–90°C
Note Phenol protection (e.g., TBS) is recommended if yield is low (<50%).Yields typically >85% without protection.

Part 5: Applications in Drug Discovery[6][7]

Kinase Inhibitors (FGFR/VEGFR)

The 2,3-dimethoxy motif (found in Compound 2) is a privileged scaffold in kinase inhibitors. It mimics the substitution pattern of natural products like combretastatin.

  • Mechanism:[2][3][4] The methoxy groups induce a specific twist in the biaryl axis, positioning the nitrile or downstream substituents to interact with the ATP-binding pocket.

  • Example: FGFR inhibitors often utilize the dimethoxybenzene ring to fill the hydrophobic pocket adjacent to the gatekeeper residue.

CNS Agents

Compound 2 is used in the synthesis of agents for neurological disorders.[5] The methylation of the phenol (Compound 1 -> 2) significantly increases LogP , enhancing blood-brain barrier (BBB) penetration.

  • Design Tip: If your lead compound (based on Compound 1) has high potency but poor brain exposure, methylate to Compound 2 to improve PK properties.

References

  • Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Precursor)

    • Method: Bromination of o-vanillin.[6]

    • Source:

  • Suzuki Coupling of Sterically Hindered Phenols

    • Method: Use of SPhos/XPhos ligands.
    • Source:

  • Physical Properties of Compound 2 (5-Bromo-2,3-dimethoxybenzonitrile)

    • Data: Melting point and CAS verification.[7]

    • Source:

  • Crystal Structure & Hydrogen Bonding of 5-Bromo-2-hydroxybenzonitrile

    • Insight: Structural analysis of the phenolic analog.[8]

    • Source:

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

5-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 103282-35-5 / Analogous structures) presents a multi-faceted disposal challenge due to its tri-functional nature: a phenolic hydroxyl group (acidic/corrosive potential), a nitrile moiety (potential cyanide precursor under extreme stress), and a halogen (bromine) substituent (requires specific incineration protocols).[1][2]

Effective disposal requires strict segregation from acidic waste streams to negate any theoretical risk of hydrolysis to hydrogen cyanide (HCN), and classification as Halogenated Organic Waste to ensure compliance with EPA regulations regarding thermal oxidation.[1]

Immediate Critical Directives
  • DO NOT dispose of down the drain.[3][4] This compound is toxic to aquatic life and persistent.

  • DO NOT mix with strong acids (HCl, H₂SO₄).[1] While benzonitriles are more stable than aliphatic nitriles, acidic hydrolysis can liberate toxic gases.[1]

  • DO NOT mix with strong oxidizers.[5] The phenolic ring is electron-rich and prone to rapid, exothermic oxidation.[1]

Waste Characterization & Compatibility

Before disposal, the chemical state must be assessed.[1][6] The presence of the bromine atom mandates that this waste stream be directed to high-temperature incineration facilities equipped with scrubbers for acid gas (HBr/NOx) removal.

Chemical Compatibility Matrix

The following table outlines the interaction risks associated with this specific molecule.

Chemical ClassCompatibility StatusMechanistic RiskAction
Strong Acids INCOMPATIBLE Nitrile hydrolysis risk (R-CN + H⁺ + H₂O → R-COOH + NH₄⁺/HCN trace).Segregate strictly.
Strong Oxidizers INCOMPATIBLE Phenolic oxidation; potential for violent exothermic reaction.Segregate strictly.
Halogenated Solvents COMPATIBLE Miscible; similar incineration requirements (DCM, Chloroform).[1]Co-stream permitted.
Non-Halogenated Solvents CONDITIONAL Compatible chemically, but mixing increases disposal cost (downgrades BTU value).[1]Avoid if possible to reduce cost.
Aqueous Bases COMPATIBLE Phenol deprotonation (Ar-OH → Ar-O⁻) increases solubility.Acceptable for cleaning residues.[7]

Decision Logic & Workflow

The following decision tree illustrates the autonomous logic required for sorting waste containing this compound. This system removes ambiguity from the lab floor.

WasteSegregation Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution HaloStream Halogenated Organic Waste (High BTU Incineration) Solid->HaloStream Double Bag SolventCheck Check Solvent Composition Liquid->SolventCheck SolventCheck->HaloStream Contains DCM/CHCl3 AqueousStream Aqueous Waste (Check pH) SolventCheck->AqueousStream Water/Buffer Base Destruction Off-Site Thermal Oxidation (Incineration with Scrubber) HaloStream->Destruction AcidCheck Is pH < 2? AqueousStream->AcidCheck AcidCheck->HaloStream No Neutralize Neutralize to pH 7-9 AcidCheck->Neutralize Yes (Risk of HCN) Neutralize->HaloStream

Figure 1: Segregation logic flow ensuring protection against acidic hydrolysis of the nitrile group and proper routing of halogenated content.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves, and paper towels.[1]

  • Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound, Solid."[1]

    • Hazards: Toxic, Irritant.[1][2][8]

  • Secondary Containment: Place the sealed primary bag into a secondary container (wide-mouth HDPE drum or secondary bag).

  • Segregation: Store in the "Toxic Solids" bin. Do not store in the same secondary tray as oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Reaction solvents containing the product.

  • Solvent Assessment: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).[1]

    • Note: Because the solute contains Bromine, the entire mixture is technically a halogenated waste stream regarding incineration requirements.[1]

  • pH Verification (Crucial Step):

    • Dip a pH strip into the waste container.

    • If Acidic (pH < 4): Slowly add saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7). This prevents the theoretical risk of nitrile hydrolysis in long-term storage.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy.

    • Why? Even if dissolved in Acetone, the Bromine atom requires the waste be treated as halogenated to prevent corrosion of standard incinerators not equipped for HBr.

  • Closure: Cap tightly. Ensure the carboy is vented if any recent neutralization occurred to allow CO₂ escape before final sealing.

Regulatory & Logistics (RCRA/EPA Context)

In the United States, this compound does not have a specific "P" or "U" list code.[1] However, it is regulated under Characteristic Wastes and Generator Knowledge .[1]

  • Waste Codes:

    • D002 (Corrosivity): Only if the waste solution pH is < 2 or > 12.5.

    • D003 (Reactivity): Potential application if mixed with acids (generating toxic gases), though rare for benzonitriles.[1]

    • Halogenated Solvents (F-Codes): If mixed with spent methylene chloride (F001/F002).[9]

  • Disposal Pathway: Fuel Blending is generally not permitted due to the high halogen content (Bromine). The required method is High-Temperature Incineration at a TSDF (Treatment, Storage, and Disposal Facility) permitted for halogenated organics.[1]

Emergency Contingencies

Spill Response (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask or P100 respirator if powder is fine.[1]

  • Neutralize/Clean:

    • Cover spill with wet paper towels to prevent dust generation.

    • Scoop material into a waste bag.[7]

    • Wash surface with a mild alkaline solution (soap/water or dilute NaHCO₃) to solubilize phenolic residues.

Exposure Response[1][2][8][10][11][12]
  • Skin Contact: The phenol moiety allows rapid absorption. Wash immediately with soap and water for 15 minutes.[10] Do not use ethanol (increases absorption).

  • Eye Contact: Rinse for 15 minutes.[10][11] Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[12][13] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[5] [Link][1]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. Handling specialized compounds like 5-Bromo-2-hydroxy-3-methoxybenzonitrile demands a meticulous approach, where safety protocols are not just rules to be followed but are an integrated part of the scientific methodology. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and equipment choice.

Hazard Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety protocol can be established by examining structurally similar compounds. Analogs such as 5-Bromo-2-methoxybenzonitrile and 5-Bromo-2-ethoxybenzonitrile consistently show a distinct hazard profile that must be respected.[1][2][3] The primary risks are associated with its potential toxicity and irritant properties.

A synthesized hazard assessment based on these analogs is summarized below:

Hazard ClassificationDescriptionPrimary Exposure RoutesSupporting Sources
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][4]Oral, Dermal, Inhalation[1][3][4]
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][5]Dermal[1][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Ocular[1][3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]Inhalation[5][6]

This profile dictates that all handling procedures must prioritize minimizing direct contact, preventing inhalation of dust, and protecting the eyes from splashes.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecification & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and fine dust.[7] For procedures with a higher risk of splashing, a face shield must be worn over the goggles for full facial protection.[2][8]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves are the standard for handling a wide array of laboratory chemicals due to their superior resistance to punctures, and various chemicals, including solvents and acids, compared to latex or vinyl.[9][10][11][12] Always check for visible signs of degradation and change gloves immediately if contamination is suspected.[13] For prolonged contact, consult the glove manufacturer's compatibility chart.
Body Protection 100% Cotton or Flame-Resistant Lab CoatA lab coat serves as a removable barrier to protect your skin and clothing from minor spills and dust.[7][14] It should be fully buttoned with sleeves rolled down. In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.
Respiratory Protection NIOSH-Approved Respirator (As Needed)All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to control airborne particles.[14][15] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved N95 dust mask or a more protective respirator should be used.[6]

Operational and Disposal Plans: A Step-by-Step Guide

A safe experiment is a well-planned one. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

Safe Handling Workflow

The logical flow of operations is designed to minimize exposure at every step. This process begins with preparation and engineering controls and concludes with thorough decontamination and proper waste segregation.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS of Analog Compounds prep_ppe Don Proper PPE (Goggles, Lab Coat, Nitrile Gloves) prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_workup Perform Post-Reaction Workup (Quenching, Extraction) handle_reaction->handle_workup cleanup_decon Decontaminate Glassware & Work Surfaces with Solvent handle_workup->cleanup_decon Conclude Experiment cleanup_waste Segregate Waste: - Solid (Contaminated PPE) - Liquid (Halogenated Organic) cleanup_decon->cleanup_waste cleanup_label Label Hazardous Waste Containers cleanup_waste->cleanup_label cleanup_wash Remove PPE & Wash Hands Thoroughly cleanup_label->cleanup_wash

Caption: Workflow for safely handling this compound.
Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.[4]

    • Use a chemical spill kit to absorb the material. Avoid generating dust.[4]

    • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2][4]

    • Decontaminate the surface with an appropriate solvent.

  • Skin Contact:

    • Immediately remove contaminated clothing and the affected lab coat.[5]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[3][14]

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, keeping the eyelids open.[4][5]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[1][5]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

Decontamination and Waste Disposal Plan

Proper disposal is a crucial final step to ensure the safety of all laboratory and support personnel and to protect the environment.

  • Waste Segregation: All waste must be segregated at the point of generation.

    • Solid Waste: Collect unreacted compound, contaminated gloves, absorbent pads, and weighing papers in a designated container labeled "Hazardous Waste: Halogenated Organic Solids."[2]

    • Liquid Waste: Collect all solutions containing the compound in a separate container labeled "Hazardous Waste: Halogenated Organic Liquids."[2][15] Do not mix with other waste streams.[2]

  • Container Management: All waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area away from general lab traffic.[1][2]

  • Glassware Decontamination: All glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as halogenated organic liquid waste.

  • Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office.[4] Never dispose of this chemical down the drain.[15]

By integrating these detailed safety and handling protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?.
  • Apollo Scientific. (2023, June 8). 5-Bromo-2-methoxybenzonitrile Safety Data Sheet.
  • Fisher Scientific. (2024, March 5). 5-Bromo-2-ethoxybenzonitrile SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 15). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2025, February 25). 5-Bromo-2-methoxybenzonitrile SAFETY DATA SHEET.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BenchChem. (2025, December). Essential Safety and Logistics for Handling 5-Bromo-2-isobutoxybenzonitrile.
  • University of Colorado Boulder. (n.d.). Safety in the Organic Laboratory.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.